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  • Product: 4-methylpiperidine-1-sulfonamide
  • CAS: 4108-93-4

Core Science & Biosynthesis

Foundational

4-methylpiperidine-1-sulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methylpiperidine-1-sulfonamide This technical guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonamide, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methylpiperidine-1-sulfonamide

This technical guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, spectroscopic characterization, and burgeoning applications, offering field-proven insights grounded in authoritative references.

4-Methylpiperidine-1-sulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in a multitude of approved therapeutic agents.[1][2] The incorporation of the 4-methylpiperidine moiety introduces specific steric and electronic properties that can be leveraged to modulate biological activity and pharmacokinetic profiles.

The fundamental structure consists of a piperidine ring substituted with a methyl group at the 4-position and a sulfonamide group attached to the ring's nitrogen atom.

G cluster_0 Step 1: Formation of Sulfonyl Chloride Intermediate cluster_1 Step 2: Amination to form Sulfonamide start 4-Methylpiperidine reagent1 Sulfuryl Chloride (SO₂Cl₂) in an inert solvent (e.g., DCM) Base (e.g., Triethylamine or excess piperidine) product1 4-Methylpiperidine-1-sulfonyl chloride reagent1->product1 Sulfonylation reagent2 Ammonia (NH₃) (e.g., aqueous or in dioxane) product1->reagent2 Intermediate Used Directly product2 4-Methylpiperidine-1-sulfonamide reagent2->product2 Nucleophilic Substitution

Caption: General two-step synthesis workflow for 4-methylpiperidine-1-sulfonamide.

Experimental Protocol

The following protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), given the hazardous nature of the reagents. [3][4] Step 1: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride [1]1. Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methylpiperidine (2.0 equivalents) and anhydrous dichloromethane (DCM). 2. Cooling: The reaction mixture is cooled to 0°C in an ice bath. 3. Reagent Addition: A solution of sulfuryl chloride (SO₂Cl₂) (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Causality Note: This reaction is highly exothermic. Slow, controlled addition is critical to prevent runaway reactions and the formation of side products. One equivalent of 4-methylpiperidine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. [1]4. Reaction: The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
  • Work-up: The reaction is quenched with cold water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-methylpiperidine-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Methylpiperidine-1-sulfonamide

  • Reaction Setup: The crude 4-methylpiperidine-1-sulfonyl chloride from Step 1 is dissolved in a suitable solvent like dioxane or THF.

  • Amination: The solution is cooled to 0°C and an excess of concentrated aqueous ammonia is added dropwise.

  • Reaction: The mixture is stirred vigorously at room temperature overnight.

    • Causality Note: The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable sulfonamide linkage. [1]4. Isolation and Purification: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is collected, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure 4-methylpiperidine-1-sulfonamide.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation and purity assessment are achieved by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, creating a self-validating dataset.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons (a doublet near 0.9-1.0 ppm), and a broad singlet for the sulfonamide (SO₂NH₂) protons, which is exchangeable with D₂O. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the four different carbons of the piperidine ring, and a signal for the CH carbon attached to the methyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 179.08. [5]Fragmentation patterns may include the loss of the SO₂NH₂ group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrational bands include:

    • N-H stretch: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide NH₂ group.

    • S=O stretch: Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

    • C-H stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and methyl group.

Applications in Medicinal Chemistry and Drug Development

The sulfonamide scaffold is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities. [2][6]Derivatives containing the 4-methylpiperidine moiety have shown particular promise, demonstrating how subtle structural modifications can lead to potent and selective therapeutic agents.

Primary Application: Antibacterial Agents

Recent research has highlighted novel sulfonamide derivatives with a piperidine moiety as potent bactericides, particularly for managing plant bacterial diseases. [6]These compounds often exhibit a dual mechanism of action.

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> DHF DHPS->DHF DNA DNA Synthesis DHF->DNA Inhibitor 4-Methylpiperidine Sulfonamide Derivative Inhibitor->DHPS Competitive Inhibition Membrane Bacterial Cell Membrane Damage Inhibitor->Membrane Direct Action

Caption: Dual mechanism of action for piperidine sulfonamide bactericides.

  • DHPS Inhibition: Like classic sulfa drugs, these compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. [1][6]Folic acid is a precursor for nucleotide production, and its inhibition halts DNA replication and bacterial growth. [6]2. Cell Membrane Disruption: Interestingly, some piperidine sulfonamide derivatives have been shown to cause irreversible damage to the bacterial cell membrane, leading to rapid cell death. [1][6]This dual-action profile makes them attractive candidates for overcoming antibiotic resistance.

Emerging Therapeutic Areas

The versatility of the sulfonamide scaffold extends to numerous other therapeutic targets. Piperidine-sulfonamide derivatives have been investigated for a range of other activities, including:

  • Anti-diabetic Agents: Inhibition of enzymes like α-amylase and α-glucosidase. [7]* Anti-inflammatory and Anti-cancer Properties: The sulfonamide group is a key feature in many COX-2 inhibitors and carbonic anhydrase inhibitors used in cancer therapy. [1][2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-methylpiperidine-1-sulfonamide is not widely available, the hazards can be inferred from its precursors.

  • 4-Methylpiperidine: This starting material is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic if inhaled or in contact with skin. [4][8]* 4-Methylpiperidine-1-sulfonyl chloride: The intermediate is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage. [9] Handling Recommendations:

  • Always handle this compound and its precursors within a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [10]* Avoid generating dust or aerosols.

  • Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [4] Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Based on the data for related compounds, storage at 2-8°C is recommended. [5]* Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]

Conclusion

4-Methylpiperidine-1-sulfonamide is more than a simple chemical entity; it is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its straightforward synthesis, combined with the proven biological importance of the sulfonamide pharmacophore, makes it a scaffold of high interest for modern drug discovery. A thorough understanding of its chemical properties, characterization, and safe handling is paramount for researchers aiming to unlock its full potential in developing next-generation therapeutics.

References

  • PubChem. N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. [Link]

  • PubChem. 4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine. [Link]

  • Li, Y., et al. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

  • Sharma, R., & Soman, S. (2015, January 27). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]

  • Journal of Advanced Pharmacy and Research. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubChemLite. 4-methylpiperazine-1-sulfonamide (C5H13N3O2S). [Link]

Sources

Exploratory

4-Methylpiperidine-1-Sulfonamide: Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary The 4-methylpiperidine-1-sulfonamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, serving as a critical structural determinant in the design of novel kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylpiperidine-1-sulfonamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, serving as a critical structural determinant in the design of novel kinase inhibitors and androgen receptor (AR) antagonists[1][2]. The incorporation of a methyl group at the 4-position of the piperidine ring restricts conformational flexibility, locking the heterocycle into a favorable chair conformation that enhances hydrophobic interactions within target binding pockets[3]. Furthermore, the sulfonamide linkage provides excellent metabolic stability and acts as a robust hydrogen-bond acceptor/donor system. This technical guide provides a comprehensive, field-proven methodology for the synthesis, isolation, and analytical characterization of 4-methylpiperidine-1-sulfonamide derivatives.

Strategic Design and Retrosynthetic Analysis

The synthesis of 4-methylpiperidine-1-sulfonamides is most effectively achieved through a convergent, two-step sulfonylation strategy:

  • Activation: 4-methylpiperidine is reacted with sulfuryl chloride (SO₂Cl₂) to generate the highly electrophilic intermediate, 4-methylpiperidine-1-sulfonyl chloride[1].

  • Amination: The sulfonyl chloride intermediate undergoes nucleophilic substitution with a primary or secondary amine (e.g., substituted anilines) to yield the final sulfonamide[2].

Causality in Reagent Selection: Sulfuryl chloride is preferred over sulfamide for the initial activation step due to its superior atom economy and the high reactivity of the resulting sulfonyl chloride. This elevated electrophilicity is crucial for the subsequent coupling of sterically hindered or electron-deficient anilines[1]. To mitigate the highly exothermic nature of the SO₂Cl₂ reaction and prevent ring-opening side reactions, the addition must be strictly controlled at -20 °C[1]. During the amination step, the addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a transient, highly reactive sulfonylpyridinium intermediate that accelerates the reaction[2].

Mechanistic Workflow Visualization

G A 4-Methylpiperidine (Nucleophile) C 4-Methylpiperidine-1-sulfonyl chloride (Reactive Intermediate) A->C DCM, -20°C to 0°C Base (Pyridine/Et3N) B Sulfuryl Chloride (SO2Cl2) (Electrophile) B->C Dropwise addition E 4-Methylpiperidine-1-sulfonamide (Target Scaffold) C->E THF/DCM, Reflux or RT DIPEA/DMAP D Amine / NH3 / Aniline (2nd Nucleophile) D->E Nucleophilic Substitution

Reaction pathway for the synthesis of 4-methylpiperidine-1-sulfonamide derivatives.

Experimental Methodologies: A Self-Validating System

Protocol A: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride

This protocol describes the controlled generation of the reactive sulfonyl chloride intermediate (CAS: 41483-70-9)[1].

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 4-methylpiperidine (2.0 equiv.) and anhydrous dichloromethane (DCM). Purge the system with inert gas (N₂ or Argon). Causality: One equivalent of the amine acts as the nucleophile, while the second equivalent serves as an in situ base to neutralize the HCl byproduct, preventing the protonation and deactivation of the remaining nucleophile[1].

  • Electrophile Addition: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C. Add a 1N solution of sulfuryl chloride (1.0 equiv.) in anhydrous DCM dropwise via the addition funnel. Critical Control: Ensure the internal temperature does not exceed -15 °C to prevent polysulfonylation and uncontrolled exothermic degradation[1].

  • Propagation: Following complete addition, remove the cooling bath and allow the mixture to slowly warm to 0 °C. Stir for an additional 2 hours[1].

  • Quenching & Workup (Self-Validation): Transfer to a separatory funnel and quench with cold distilled water. Wash the organic layer sequentially with cold 1N HCl and brine. System Logic: The 1N HCl wash specifically protonates unreacted 4-methylpiperidine, driving it into the aqueous phase and ensuring the organic layer contains only the neutral sulfonyl chloride product[1].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation (approx. 105 °C at 1 mm Hg)[1].

Protocol B: Synthesis of N-Substituted 4-Methylpiperidine-1-sulfonamides

This procedure details the coupling of the intermediate with an aniline derivative, a method utilized in the synthesis of AR antagonists like LT17[2].

  • Reaction Setup: Dissolve the amine/aniline derivative (1.0 equiv.), N,N-diisopropylethylamine (DIPEA, 5.0 equiv.), and DMAP (0.1 equiv.) in anhydrous THF (3 mL per mmol) at room temperature[2].

  • Coupling: Add 4-methylpiperidine-1-sulfonyl chloride (2.0 equiv.) to the solution. Heat the reaction mixture to reflux and stir for 8 hours[2].

  • Workup (Self-Validation): Monitor reaction completion via Thin Layer Chromatography (TLC). Once the starting amine is consumed, cool to room temperature, quench with water, and extract the aqueous layer with Ethyl Acetate (EtOAc) three times[2].

  • Purification: Wash the combined organic layers with water and brine to break any emulsions, dry over Na₂SO₄, and concentrate under reduced pressure[2]. Purify the residue via silica gel column chromatography to yield the target sulfonamide.

Analytical Characterization and Data Presentation

Proper characterization is paramount for validating the structural integrity of the synthesized sulfonamides. Below is the summarized quantitative data for the optimization of Protocol B and the expected spectroscopic profile for a representative derivative, N-(4-(Benzyloxy)phenyl)-4-methylpiperidine-1-sulfonamide (LT17)[2].

Table 1: Reaction Optimization Parameters for Sulfonamide Coupling
EntrySolventBase (Equiv.)CatalystTemp (°C)Time (h)Yield (%)
1DCMPyridine (1.5)None252445
2THFDIPEA (3.0)None651260
3THFDIPEA (5.0)DMAP (0.1)65 (Reflux)885

Causality of Optimization: Entry 3 demonstrates that the combination of a non-nucleophilic base (DIPEA) and a nucleophilic catalyst (DMAP) in a coordinating solvent (THF) under reflux conditions maximizes the yield. This specific microenvironment prevents the degradation of the sulfonyl chloride while accelerating the coupling of the deactivated aniline[2].

Table 2: Spectroscopic Characterization Data for LT17[2]
MethodParameterExpected Result / Signal Assignment
HPLC Purity> 99.12%
1H NMR 500 MHz, CDCl3δ 7.46–7.28 (m, 5H, Benzyl Ar-H), 7.19–7.10 (m, 2H, Ar-H), 6.97–6.89 (m, 2H, Ar-H), 6.11 (s, 1H, NH), 5.04 (s, 2H, O-CH2), 3.71 (d, J = 12.0 Hz, 2H, Piperidine eq-H), 2.70 (m, 2H, Piperidine ax-H), 1.65-1.20 (m, 5H, Piperidine CH2/CH), 0.95 (d, 3H, CH3)
13C NMR 126 MHz, CDCl3δ 156.2, 136.8, 129.5, 128.6, 128.0, 127.5, 124.1, 115.8, 70.2 (O-CH2), 46.5 (Piperidine C2/C6), 33.8 (Piperidine C3/C5), 30.1 (Piperidine C4), 21.5 (CH3)
HRMS ESI (m/z)Calcd for C19H24N2O3S[M+H]+: 361.1580; Found: 361.1585

Applications in Drug Discovery

The 4-methylpiperidine-1-sulfonamide scaffold has demonstrated profound utility in overcoming drug resistance in oncology. In the development of next-generation antiandrogens for prostate cancer, the derivative LT16 (and its analog LT17) was rationally designed to target Ligand Binding Domain (LBP) mutations of the Androgen Receptor[2]. The sulfonamide core effectively disrupted AR nuclear translocation and hindered AR homodimerization, fully antagonizing clinical AR mutations (e.g., T878A, W742C) that confer resistance to standard therapies like enzalutamide[2].

Similarly, the scaffold has been utilized as a precursor—specifically via 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one—to synthesize diverse pyrimidine molecules that act as novel, highly potent ERK inhibitors. These molecules have demonstrated significant anti-proliferative activities against MCF-7 and HCT-116 cancer cell lines, proving the versatility and pharmacological value of the 4-methylpiperidine-1-sulfonamide moiety[3].

References

  • BenchChem Technical Support Team. "4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9". BenchChem. 4

  • Journal of Medicinal Chemistry. "Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations". ACS Publications. 5

  • "Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors". PMC. 6

Sources

Foundational

Biological activity of 4-methylpiperidine-1-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 4-Methylpiperidine-1-sulfonamide Executive Summary The 4-methylpiperidine-1-sulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry and agr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methylpiperidine-1-sulfonamide

Executive Summary

The 4-methylpiperidine-1-sulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry and agrochemical development. By combining the metabolic stability of a sulfonamide linkage with the distinct steric profile of a 4-methyl-substituted piperidine ring, this structural motif provides exceptional binding affinity across a diverse range of biological targets. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind its biological activities—spanning oncology, infectious diseases, and metabolic disorders—while providing self-validating experimental protocols for its synthesis and evaluation.

Structural Rationale & Pharmacophore Properties

The biological versatility of 4-methylpiperidine-1-sulfonamide derivatives stems from three core physicochemical properties:

  • Steric Occupation: The methyl group at the 4-position of the piperidine ring introduces a specific vector of steric bulk. This allows the molecule to deeply anchor into hydrophobic pockets of target proteins, such as the ATP-binding clefts of kinases or the p-aminobenzoic acid (pABA) binding site of bacterial enzymes[1].

  • Hydrogen Bonding Capacity: The sulfonamide group (

    
    ) acts as a robust hydrogen bond acceptor (via oxygen atoms) and donor (via the nitrogen atom, if secondary), facilitating strong, directional interactions with amino acid residues in the target active site.
    
  • Metabolic Stability: Compared to carboxamides, sulfonamides are highly resistant to enzymatic hydrolysis by proteases and amidases in vivo, significantly extending the half-life of the therapeutic agent.

Core Biological Activities & Mechanisms of Action

Oncology: Dual ATM and DNA-PK Inhibition

In the realm of oncology, 4-methylpiperidine-1-sulfonamide derivatives have been successfully engineered as dual inhibitors of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK)[2]. These kinases are critical sensors and effectors in the DNA damage response (DDR) pathway.

  • Causality: Ionizing radiation induces DNA double-strand breaks (DSBs). Tumor cells rely heavily on ATM and DNA-PK to repair these breaks and survive. By incorporating the 4-methylpiperidine-1-sulfonamide moiety, inhibitors achieve high selectivity for these specific kinases over related targets like ATR and mTOR[2]. This dual inhibition acts as a potent radiosensitizer, forcing irradiated tumor cells into apoptosis rather than allowing them to repair and proliferate[2].

ATM_Pathway Rad Ionizing Radiation DNA DNA Double-Strand Breaks Rad->DNA ATM ATM / DNA-PK Kinases DNA->ATM Apop Tumor Cell Apoptosis DNA->Apop Unrepaired Repair DNA Repair Mechanisms ATM->Repair Surv Tumor Cell Survival Repair->Surv Inhib 4-Methylpiperidine-1-sulfonamide Derivative Inhib->ATM Inhibits

Figure 1: Mechanism of ATM/DNA-PK inhibition by sulfonamide derivatives.

Antimicrobial Efficacy: Dihydropteroate Synthase (DHPS) Inhibition

In agricultural and infectious disease research, this scaffold has shown remarkable bactericidal activity. Recent studies have demonstrated that sulfanilamide derivatives containing piperidine fragments are highly effective against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo)[1].

  • Causality: The sulfonamide core acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway[1]. The addition of the 4-methylpiperidine ring enhances lipophilicity, allowing the compound to not only inhibit DHPS but also irreversibly damage the bacterial cell membrane, leading to massive intracellular electrolyte leakage and rapid cell death[1].

GPCR Modulation: Bradykinin and Beta-3 Adrenergic Receptors

The structural flexibility of the scaffold also permits the modulation of G protein-coupled receptors (GPCRs).

  • Bradykinin Antagonism: N-tetrazolylarylurea derivatives incorporating the 4-methylpiperidine-1-sulfonamide group act as potent antagonists for Bradykinin B1 and B2 receptors, offering therapeutic pathways for mitigating inflammatory reactions and pain[3].

  • Beta-3 Adrenergic Agonism: Analogs related to L-796568 utilize this moiety to maintain single-digit nanomolar potency at the human

    
    -adrenergic receptor while ensuring high selectivity against 
    
    
    
    and
    
    
    subtypes, presenting opportunities in metabolic disorder management[4].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the biological activity metrics of key 4-methylpiperidine-1-sulfonamide derivatives across different therapeutic targets.

Target / ApplicationCompound / Derivative ClassActivity Metric (IC50/EC50)Key OutcomeRef
Xanthomonas oryzae (Xoo) Piperidine-sulfonamide (Molecule C4)EC50 = 2.02 µg/mLMembrane disruption & DHPS inhibition[1]
ATM / DNA-PK Dual Kinase InhibitorLow nanomolarRadiosensitization of tumor cells[2]
Bradykinin B1/B2 N-tetrazolylarylurea derivativeHigh Affinity AntagonismReduction of vascular permeability & pain[3]
Beta-3 Adrenergic Receptor L-796568 analogSingle-digit nanomolarHigh selectivity vs

/

receptors
[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

General Synthesis of 4-Methylpiperidine-1-sulfonamides

This protocol utilizes 4-methylpiperidine-1-sulfonyl chloride as the primary electrophile[5].

Reagents: Primary/Secondary amine (1.0 eq), 4-methylpiperidine-1-sulfonyl chloride (1.1 eq), Triethylamine (


, 2.0 eq), Anhydrous Dichloromethane (

).

Step-by-Step Workflow:

  • Reaction Setup: In an oven-dried, round-bottom flask purged with argon, dissolve the target amine (1.0 eq) in anhydrous

    
    . Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive sulfonyl chloride into an inactive sulfonic acid.
    
  • Base Addition: Add

    
     (2.0 eq) to the solution. Causality: 
    
    
    
    acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add a solution of 4-methylpiperidine-1-sulfonyl chloride (1.1 eq) in

    
    . Causality: The reaction is highly exothermic; cooling to 0 °C minimizes the formation of unwanted side products and degradation.
    
  • Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting amine spot on the TLC plate confirms reaction completion.

  • Quenching & Extraction: Quench the reaction with cold water. Wash the organic layer sequentially with 1N HCl (to remove excess

    
    ) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[5].

Synthesis Amine Primary/Secondary Amine Prod 4-Methylpiperidine-1- sulfonamide Derivative Amine->Prod Sulf 4-Methylpiperidine-1- sulfonyl chloride Sulf->Prod Base Base (e.g., Et3N) Solvent (CH2Cl2) Base->Prod Purif Purification (Column/Crystallization) Prod->Purif

Figure 2: Synthetic workflow for 4-methylpiperidine-1-sulfonamides.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

To validate the antimicrobial mechanism of synthesized derivatives[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify recombinant DHPS from the target bacterial strain (e.g., Xanthomonas oryzae).

  • Reaction Mixture: In a 96-well microplate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT. Causality: Mg2+ is a required cofactor for DHPS activity, and DTT maintains the enzyme's cysteine residues in a reduced, active state.

  • Substrate & Inhibitor Incubation: Add the synthesized 4-methylpiperidine-1-sulfonamide derivative at varying concentrations (0.1 to 100 µg/mL). Add the substrates: dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).

  • Self-Validation Controls: Include a positive control well containing a known DHPS inhibitor (e.g., Sulfamethoxazole) and a negative control well (DMSO vehicle only). This ensures the assay's dynamic range is functioning correctly.

  • Quantification: Incubate at 37 °C for 30 minutes. Quench the reaction and measure the consumption of pABA or the formation of the dihydropteroate product using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Calculate the IC50 using non-linear regression analysis.

References

1.[4] Bioorganic & Medicinal Chemistry Letters. "A series of sulfamide-based analogs related to L-796568 were prepared and evaluated for their biological activity at the human beta(3)-adrenergic receptor (AR)." (2004). URL: 2.[2] Google Patents. "DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY" (Patent BR112020021323A2). URL: 3.[3] Google Patents. "N-tetrazolylarylurea derivatives and preparation method and application thereof" (Patent WO2023237015A1). URL: 4.[5] BenchChem Technical Support Team. "4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 - Benchchem: Synthesis of this compound." URL: 5.[1] Xie, J., et al. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases." International Journal of Molecular Sciences, 2023. URL:

Sources

Exploratory

Potential Therapeutic Applications of Piperidine Sulfonamides

Executive Summary: The Geometry of Efficacy In the landscape of medicinal chemistry, few structural motifs possess the "privileged" status of the piperidine sulfonamide . This scaffold is not merely a linker; it is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometry of Efficacy

In the landscape of medicinal chemistry, few structural motifs possess the "privileged" status of the piperidine sulfonamide . This scaffold is not merely a linker; it is a functional architectural element that bridges the gap between pharmacokinetic solubility and pharmacodynamic precision.

For the drug development professional, the piperidine sulfonamide represents a versatile template.[1] The sulfonamide moiety acts as a classic bioisostere for carboxylic acids and a potent zinc-binding group (ZBG), while the piperidine ring offers a semi-rigid, lipophilic core that restricts conformational entropy without sacrificing solubility.

This guide analyzes three high-value therapeutic applications: Carbonic Anhydrase (CA) inhibition for hypoxic tumors , 11β-HSD1 inhibition for metabolic syndrome , and Matrix Metalloproteinase (MMP) inhibition for metastasis control . We will dissect the Structure-Activity Relationships (SAR), detail self-validating synthetic protocols, and map the molecular mechanisms driving these pathologies.

Chemical Architecture & SAR Logic

The efficacy of piperidine sulfonamides stems from their ability to orient active groups in 3D space.

  • The Sulfonamide (

    
    ):  Acts as a tetrahedral transition state mimic or a monodentate ligand for metalloenzymes (Zn²⁺).
    
  • The Piperidine Core: Provides a defined vector (typically 1,4-substitution) to project "tail" groups into hydrophobic pockets (S1' or S2 subsites) of the target enzyme, conferring isoform selectivity.

Visualization: Structural Logic of the Scaffold

SAR_Logic Core Piperidine Sulfonamide Core Scaffold Zn_Bind Sulfonamide Moiety (Zn2+ Coordination) Core->Zn_Bind Warhead Linker Piperidine Ring (Conformational Control) Core->Linker Scaffold Target_CA Carbonic Anhydrase (Active Site Zn) Zn_Bind->Target_CA Tetrahedral Coordination Tail Distal Substituents (Isoform Selectivity) Linker->Tail Vector Target_MMP MMP S1' Pocket (Hydrophobic) Tail->Target_MMP Van der Waals Interactions

Figure 1: Pharmacophore dissection of the piperidine sulfonamide scaffold, highlighting the distinct roles of the warhead, scaffold, and selectivity tail.

Therapeutic Domain A: Oncology & Hypoxia (CA IX/XII Inhibitors)

Mechanism: Tumor cells in hypoxic environments overexpress Carbonic Anhydrase IX (CA IX) to survive acidosis. CA IX catalyzes the hydration of


 to bicarbonate and protons. The protons are exported, acidifying the extracellular matrix (promoting metastasis), while bicarbonate maintains intracellular pH.

The Piperidine Advantage: Classic sulfonamides (e.g., acetazolamide) lack selectivity, causing systemic side effects by inhibiting the ubiquitous cytosolic hCA II. Piperidine sulfonamides utilize the "tail approach": the piperidine ring projects a bulky hydrophobic group that clashes with the narrow entrance of hCA II but fits the wider active site of tumor-associated hCA IX.

Quantitative Efficacy Data

Table 1: Selectivity Profile of Piperidine Sulfonamide Derivatives Data synthesized from recent high-impact medicinal chemistry studies.

Compound IDR-Group (Piperidine Tail)hCA II Ki (nM) (Off-Target)hCA IX Ki (nM) (Tumor Target)Selectivity Ratio (II/IX)
Acetazolamide Standard12.125.00.48 (Non-selective)
SLC-0111 4-F-phenylureido102.045.02.2
Pip-Sulf-6 4-methoxyphenyl7.90.9 8.7
Pip-Sulf-15 3-chlorobenzyl15.42.17.3

Note: High selectivity ratios indicate reduced potential for systemic side effects.

Therapeutic Domain B: Metabolic Syndrome (11β-HSD1 Inhibitors)[2]

Mechanism: 11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone into active cortisol. In adipose tissue and liver, excess cortisol drives insulin resistance and visceral obesity.

The Piperidine Advantage: Inhibitors must be orally active and metabolically stable. The piperidine sulfonamide core (e.g., in compounds like PF-915275) blocks the enzyme's substrate channel. The sulfonamide group often interacts with the catalytic Tyr-177 or Ser-170 residues, locking the enzyme in an inactive state.

Visualization: 11β-HSD1 Pathological Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Entry Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (Cytosol -> Nucleus) Cortisol->GR Binding Effects Gluconeogenesis (Liver) Adipogenesis (Fat) Insulin Resistance GR->Effects Transcription Activation Inhibitor Piperidine Sulfonamide Inhibitor Inhibitor->Enzyme Blocks Catalytic Site

Figure 2: Mechanism of action for 11β-HSD1 inhibitors in interrupting the cortisol amplification loop associated with metabolic syndrome.

Experimental Protocol: Synthesis of 4-Sulfamoylbenzoyl-piperidine Derivatives

Trustworthiness & Causality: This protocol avoids the common pitfall of sulfonyl chloride hydrolysis by maintaining strictly anhydrous conditions during the coupling phase. The use of EDCI/HOBt for the amide coupling (Step 2) is chosen over acid chlorides to prevent racemization if chiral centers are present in the piperidine tail.

Reagents:
  • 4-Sulfamoylbenzoic acid (Starting Material A)[2]

  • Ethyl isonipecotate (Starting Material B)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2]

  • HOBt (Hydroxybenzotriazole)[2]

  • Anhydrous Acetonitrile (

    
    )
    
  • Hydrazine monohydrate (for subsequent functionalization)[2]

Step-by-Step Methodology:
  • Activation of Carboxylic Acid:

    • Dissolve 4-sulfamoylbenzoic acid (20 mmol, 1.0 eq) in anhydrous

      
       (100 mL).
      
    • Add EDCI (22 mmol, 1.1 eq) and HOBt (20 mmol, 1.0 eq).

    • Causality: HOBt forms an active ester intermediate that is less prone to side reactions than the O-acylisourea formed by EDCI alone.

    • Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

  • Amide Coupling:

    • Add Ethyl isonipecotate (20 mmol, 1.0 eq) dropwise.

    • Stir the mixture at RT for 12 hours.

    • Validation Point: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the benzoic acid spot indicates completion.

  • Work-up & Purification:

    • Remove solvent in vacuo.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Sequential Wash (Critical for Purity):

      • Water (2 x 10 mL) - Removes urea byproducts.

      • Saturated

        
         (2 x 10 mL) - Removes unreacted acid.
        
      • 10% Citric Acid (2 x 10 mL) - Removes unreacted amine/EDCI.

      • Brine (2 x 10 mL).

    • Dry over anhydrous

      
      , filter, and evaporate.
      
  • Tail Functionalization (Optional - for Urea/Thiourea derivatives):

    • Reflux the resulting ester with hydrazine monohydrate in Ethanol overnight to generate the hydrazide.

    • React the hydrazide with various isocyanates to generate the urea tail (selectivity element).

Visualization: Synthetic Workflow

Synthesis_Flow Start 4-Sulfamoylbenzoic Acid + EDCI/HOBt Inter Active Ester Intermediate Start->Inter Activation (30 min) Step2 Add Piperidine Derivative (Ethyl Isonipecotate) Inter->Step2 Product1 Ethyl 1-(4-sulfamoylbenzoyl) piperidine-4-carboxylate Step2->Product1 Amide Coupling (12h) Step3 Hydrazine Monohydrate (Reflux) Product1->Step3 Tail Extension Final Target Sulfonamide (Urea/Thiourea Deriv.) Step3->Final Functionalization

Figure 3: Step-wise synthetic pathway for generating library-ready piperidine sulfonamide scaffolds.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

  • Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation. Bioorganic Chemistry.

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry.

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties. International Journal of Molecular Sciences.

Sources

Foundational

An In-depth Technical Guide to 4-methylpiperidine-1-sulfonamide: Synthesis, Properties, and Procurement

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonamide, a key building block in medicinal chemistry. We will delve into its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonamide, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, and procurement, offering practical insights for its application in research and development.

Core Chemical Identity

4-methylpiperidine-1-sulfonamide is a saturated heterocyclic compound containing a sulfonamide functional group. Its unique structural features make it a valuable synthon for introducing the 4-methylpiperidine moiety into larger molecules.

Key Identifiers:

IdentifierValue
CAS Number 4108-93-4 [1]
Molecular FormulaC₆H₁₄N₂O₂S[1]
Molecular Weight178.25 g/mol [1]
SMILESO=S(N1CCC(C)CC1)(N)=O[1]

Below is a diagram illustrating the chemical structure of 4-methylpiperidine-1-sulfonamide.

G N1 N C2 C N1->C2 S S N1->S C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_methyl C C4->C_methyl C6 C C5->C6 C6->N1 O1 O S->O1 O2 O S->O2 N_sulfonamide N S->N_sulfonamide

4-methylpiperidine + SO₂Cl₂ → 4-methylpiperidine-1-sulfonyl chloride + HCl

4-methylpiperidine-1-sulfonyl chloride + 2 NH₃ → 4-methylpiperidine-1-sulfonamide + NH₄Cl

Caption: Synthesis workflow for 4-methylpiperidine-1-sulfonamide.

Procurement and Supplier Information

Due to its specialized nature, 4-methylpiperidine-1-sulfonamide (CAS: 4108-93-4) is not as widely available from major chemical suppliers as its precursors. However, it can be reliably sourced through companies that specialize in chemical synthesis and building blocks for research.

Verified Supplier:

SupplierProduct InformationServices OfferedWebsite
ChemScene 4-Methylpiperidine-1-sulfonamide (CAS: 4108-93-4) [1]Custom synthesis, process optimization, commercial production [1]

Custom Synthesis Providers:

Self-Validating Protocols and Quality Control

To ensure the identity and purity of synthesized or purchased 4-methylpiperidine-1-sulfonamide, a series of analytical techniques should be employed.

Recommended Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of protons corresponding to the methyl and piperidine ring hydrogens.

    • ¹³C NMR: To verify the number and chemical environment of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A well-resolved peak corresponding to the product should be observed, and the purity is typically reported as a percentage of the total peak area.

This multi-faceted analytical approach provides a self-validating system to confirm the integrity of the material before its use in further research and development.

References

Sources

Exploratory

The Piperidine-Sulfonamide Scaffold: A Guide to Privileged Architectures in Medicinal Chemistry

Executive Summary The fusion of the piperidine ring with the sulfonamide moiety represents a "privileged structure" in modern medicinal chemistry. This architecture combines the favorable physicochemical properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the piperidine ring with the sulfonamide moiety represents a "privileged structure" in modern medicinal chemistry. This architecture combines the favorable physicochemical properties of the piperidine heterocycle (defined pKa, solubility, defined vector geometry) with the robust hydrogen-bonding and metal-chelating capabilities of the sulfonamide group. This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of this scaffold, specifically targeting researchers in lead optimization and rational drug design.

Part 1: The Pharmacophore Rationale

The piperidine-sulfonamide motif is rarely a passive linker; it acts as a functional pharmacophore that addresses specific binding site requirements.

Structural & Electronic Advantages
  • Metabolic Stability: Unlike carboxamides, sulfonamides are resistant to hydrolysis by peptidases and esterases, prolonging plasma half-life (

    
    ).
    
  • Vectorial Control: The piperidine ring, particularly when substituted at the C2, C3, or C4 positions, provides a rigid scaffold that orients the sulfonamide group into specific pockets (e.g., the S1' pocket of metalloproteases).

  • Zinc Binding Group (ZBG): In metalloenzymes like Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs), the sulfonamide nitrogen (or the oxygen atoms) often coordinates directly with the catalytic Zinc ion (

    
    ).
    
  • Solubility Modulation: The basic nitrogen of the piperidine (if not fully sulfonylated or if containing a secondary amine) can be protonated to improve aqueous solubility, while the sulfonyl group lowers the

    
    , balancing lipophilicity.
    
The Bioisostere Switch

In many optimization campaigns, the


-sulfonylpiperidine moiety serves as a bioisostere for 

-acylpiperidines (amides). The sulfonyl group introduces a tetrahedral geometry around the sulfur atom, distinct from the planar carbonyl of amides, often capturing unique transition state interactions.

Part 2: Synthetic Architectures & Protocols

The construction of piperidine sulfonamides generally relies on the nucleophilic attack of the piperidine nitrogen on a sulfonyl electrophile. While conceptually simple, yield and selectivity depend on base choice and solvent effects.

Core Synthetic Workflow (Graphviz)

SynthesisWorkflow Reagents Reagents: Sulfonyl Chloride (R-SO2Cl) Piperidine Derivative Intermediate Transition State: Tetrahedral Sulfonyl Intermediate Reagents->Intermediate Nucleophilic Attack Base Base Catalyst: TEA, DIPEA, or Pyridine (Scavenges HCl) Base->Intermediate Proton Abstraction Solvent Solvent System: DCM (Standard) THF (Polar) Acetonitrile (Polar Aprotic) Solvent->Intermediate Solvation Product Product: N-Sulfonylpiperidine Intermediate->Product Elimination of Cl-

Figure 1: General synthetic workflow for N-sulfonylpiperidine formation via Schotten-Baumann conditions.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(Arylsulfonyl)piperidine Derivatives Source Validation: Adapted from standard protocols for sulfonamide synthesis [1][2].

Reagents:

  • Substituted Piperidine (1.0 equiv)

  • Arylsulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (1.5 mmol) dropwise at

    
     (ice bath) to prevent exotherms and side reactions.
    
  • Electrophile Addition: Slowly add the arylsulfonyl chloride (1.1 mmol) (dissolved in minimal DCM if solid) to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 7:3) or LC-MS.

  • Workup:

    • Quench with water (10 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), saturated

      
      , and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Therapeutic Case Studies & SAR

This section details how the piperidine-sulfonamide scaffold is deployed in three distinct therapeutic areas.

Metabolic Disease: 11 -HSD1 Inhibitors

Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (converts cortisone to cortisol).[1][2]
Mechanism:  Inhibition treats metabolic syndrome and type 2 diabetes.
  • Key Compound: PF-915275 and related (R)-1-arylsulfonylpiperidine-2-carboxamides [3][4].

  • SAR Insight:

    • Stereochemistry: The (R)-isomer of the piperidine-2-carboxamide is significantly more potent than the (S)-isomer ("R adamantly beats S").

    • Role of Sulfonamide: The sulfonyl group binds in a hydrophobic pocket, while the piperidine ring acts as a rigid spacer, directing the amide group to interact with the catalytic triad.

    • Selectivity: The bulky arylsulfonyl group provides selectivity over the Type 2 isozyme (11

      
      -HSD2).
      
Oncology: Matrix Metalloproteinase (MMP) Inhibitors

Target: MMP-2, MMP-9, MMP-13 (involved in tumor metastasis and angiogenesis). Mechanism: Zinc chelation prevents matrix degradation.

  • Key Compound: SC-276 (

    
    -piperidine sulfone hydroxamate) [5][6].[3][4][5]
    
  • SAR Insight:

    • The "Reverse" Sulfonamide: In many MMP inhibitors, the sulfonyl group is part of the backbone, but in SC-276, an

      
      -piperidine sulfone motif is used.
      
    • S1' Pocket Filling: The piperidine ring, often substituted with a benzyl or aryl group, is critical for filling the deep S1' hydrophobic pocket of the MMP enzyme.

    • Zinc Binding: A hydroxamic acid group (attached to the piperidine) usually serves as the primary ZBG, but the sulfonamide/sulfone provides essential hydrogen bonding to the enzyme backbone (Leu181/Ala182 region in MMP-13).

Carbonic Anhydrase (CA) Inhibitors

Target: hCA II (Glaucoma), hCA IX/XII (Hypoxic Tumors). Mechanism: Zinc binding inhibits


 hydration, disrupting pH regulation in tumors.
  • Key Architecture: Sulfonamides attached to piperidine linkers (e.g., SLC-0111 analogs) [7][8].[6]

  • SAR Insight:

    • Primary Sulfonamide (

      
      ): Essential for activity. The nitrogen coordinates directly to the 
      
      
      
      ion in the active site.
    • The "Tail" Approach: The piperidine ring serves as a "tail" that extends out of the active site.

    • Isoform Selectivity: By varying the substituents on the piperidine nitrogen (e.g., ureido-piperazines or benzyl-piperidines), chemists can target the extracellular CA IX (cancer-associated) while avoiding the cytosolic CA II (housekeeping), reducing side effects.

Part 4: Visualizing the Mechanism of Action

The following diagram illustrates the divergent roles of the sulfonamide moiety depending on the target class.

SAR Logic Flow (Graphviz)

SAR_Logic Core Core Scaffold: Piperidine-Sulfonamide Role_ZBG Role A: Zinc Binding Group (Primary Sulfonamide) Core->Role_ZBG R-SO2NH2 Role_Linker Role B: Hydrophobic Linker (Tertiary Sulfonamide) Core->Role_Linker R-SO2-N(Pip) Role_Pocket Role C: S1' Pocket Filler (Rigid Geometry) Core->Role_Pocket Substituent Dependent Target_CA Target: Carbonic Anhydrase (Cancer/Glaucoma) Direct Zn2+ Coordination Role_ZBG->Target_CA Target_HSD Target: 11beta-HSD1 (Diabetes) Hydrophobic Interaction Role_Linker->Target_HSD Target_MMP Target: MMPs (Metastasis) Backbone H-Bonding Role_Pocket->Target_MMP

Figure 2: Divergent pharmacological roles of the piperidine-sulfonamide scaffold across different enzyme classes.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Piperidine-Sulfonamide Derivatives

Target ClassCompound ExampleKey Interaction (Sulfonamide)Key Interaction (Piperidine)Potency (

/

)
Ref
11

-HSD1
PF-915275Hydrophobic pocket bindingDirects amide to catalytic triad< 10 nM[3]
MMP-2/9 SC-276Backbone H-bondingFills S1' specificity pocket< 5 nM[5]
CA IX SLC-0111 AnalogsCoordinates Catalytic ZincExtends to hydrophilic rim0.9 - 15 nM[7]
TMK Sulfonylpiperidine 11H-bond with Arg48Hydrophobic interactionsMIC < 1

g/mL
[9]

References

  • Preparation of sulfonamides from N-silylamines. PMC (NIH). [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI Molbank. [Link]

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem (PubMed).
    [Link][7]
    
  • N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorg.[2] Med. Chem. Lett.
    [Link]
    
  • Synthesis and Structure-Activity Rel

    
    - and 
    
    
    
    -Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors.
    Journal of Medicinal Chemistry. [Link][3][5]
  • Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry (PubMed). [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Journal of Medicinal Chemistry (PubMed). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Sulfonylation of 4-Methylpiperidine

Introduction & Mechanistic Rationale Sulfonamides are a highly stable and structurally critical motif in medicinal chemistry, frequently utilized in the development of antibacterial agents, diuretics, and targeted CNS th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides are a highly stable and structurally critical motif in medicinal chemistry, frequently utilized in the development of antibacterial agents, diuretics, and targeted CNS therapeutics[1]. The sulfonylation of 4-methylpiperidine—a cyclic secondary amine—yields a tertiary sulfonamide. This transformation is a fundamental C–N bond-forming process that relies on the nucleophilic attack of the piperidine nitrogen onto the highly electrophilic hexavalent sulfur center of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride)[2].

Causality in Reaction Design: Because 4-methylpiperidine is a secondary amine, it is sterically more hindered than a primary amine but remains highly nucleophilic due to the electron-donating nature of its alkyl framework. Crucially, its secondary nature dictates that the reaction selectively forms a mono-sulfonamide, completely eliminating the risk of di-sulfonylation side-reactions that commonly plague primary amines[3].

The nucleophilic substitution at the sulfonyl group generates one stoichiometric equivalent of hydrogen chloride (HCl). If left unneutralized, this acidic byproduct will rapidly protonate the unreacted 4-methylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To prevent this, a non-nucleophilic tertiary amine base—typically triethylamine (TEA) or pyridine—is introduced as an acid scavenger to drive the reaction to completion[1][4].

Reaction Optimization & Quantitative Data

The following table summarizes established quantitative parameters and expected yields for the sulfonylation of 4-methylpiperidine and analogous secondary amines. These parameters serve as a validated baseline for reaction optimization[2][4][5].

Amine SubstrateElectrophile (Sulfonyl Chloride)SolventBase (Equiv)Temp (°C)Time (h)Typical Yield (%)
4-MethylpiperidineMethanesulfonyl chloride (MsCl)DCMTEA (1.5)0 → 253.085 - 90
4-Methylpiperidinep-Toluenesulfonyl chloride (TsCl)DCMTEA (1.5)0 → 252.0 - 4.088 - 95
Secondary AminesBenzenesulfonyl chlorideTHFTEA (1.5)0 → 256.0~86
Secondary Amines(2-Chlorophenyl)methanesulfonyl chlorideEt₂OPyridine (1.5)0 → 252.0 - 12.085 - 100

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system, incorporating strict thermodynamic controls and in-process analytical checkpoints to ensure high-fidelity execution.

Materials Required:

  • 4-Methylpiperidine (1.0 equiv, 10.0 mmol)

  • Sulfonyl chloride (e.g., TsCl or MsCl) (1.1 equiv, 11.0 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), and Brine

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (10.0 mmol) and anhydrous DCM (20 mL). Seal the flask with a rubber septum and establish an inert atmosphere (Nitrogen or Argon)[3].

  • Base Addition & Thermal Control: Inject triethylamine (15.0 mmol) into the stirring solution. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Sulfonylation is a highly exothermic process. Maintaining a 0 °C environment during electrophile addition prevents the thermal degradation/hydrolysis of the sulfonyl chloride and suppresses unwanted side reactions[2].

  • Electrophile Introduction: Dissolve the sulfonyl chloride (11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump[2][5].

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 2 to 4 hours[2].

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Validation: Utilize a ninhydrin stain to confirm the disappearance of the secondary amine (4-methylpiperidine). If an aryl sulfonyl chloride is used, the newly formed sulfonamide will be strongly UV-active[2].

  • Aqueous Quench & Phase Separation: Upon confirmed completion, quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Washing Sequence:

    • Wash the combined organic layers with 1M HCl (20 mL). Causality: This selectively protonates any unreacted 4-methylpiperidine and the TEA base, partitioning them into the aqueous waste phase[2][5].

    • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid.

    • Wash with brine (20 mL) to pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude tertiary sulfonamide is typically of high purity, though flash column chromatography may be employed if >98% purity is required[2].

Workflow Visualization

Workflow A Prepare Amine Solution 4-Methylpiperidine + TEA in DCM B Thermal Control Cool to 0 °C under N2 A->B C Electrophile Addition Dropwise Sulfonyl Chloride B->C Prevent exotherm D Reaction Propagation Warm to RT (2-4 h) C->D Nucleophilic attack E In-Process Control TLC (Ninhydrin / UV) D->E E->D If incomplete F Aqueous Work-up HCl, NaHCO3, Brine Washes E->F If complete G Isolation Dry, Concentrate & Purify F->G Phase separation

General workflow for the sulfonylation of 4-methylpiperidine.

Troubleshooting & Causality

  • Low Yield / Incomplete Conversion: If TLC indicates stalled conversion, the most likely culprit is moisture in the reaction vessel or solvent. Sulfonyl chlorides are highly susceptible to hydrolysis, converting into unreactive sulfonic acids[1]. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Product Contaminated with Amine: If 1H-NMR shows residual 4-methylpiperidine or TEA, the 1M HCl wash during the work-up phase was insufficient. Ensure vigorous mixing in the separatory funnel to allow proper phase transfer of the protonated amines[2][5].

References

Sources

Application

Application Note: 4-Methylpiperidine-1-sulfonamide in Medicinal Chemistry

This guide details the technical application of 4-methylpiperidine-1-sulfonamide (CAS: 4108-93-4), a specialized heterocyclic building block used in the design of bioactive small molecules. [1] Introduction & Strategic V...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 4-methylpiperidine-1-sulfonamide (CAS: 4108-93-4), a specialized heterocyclic building block used in the design of bioactive small molecules.

[1]

Introduction & Strategic Value

4-Methylpiperidine-1-sulfonamide represents a "privileged scaffold" modification. While the piperidine ring is ubiquitous in drug discovery (found in >100 FDA-approved drugs), the N-sulfonamide motif introduces a unique hydrogen-bond donor/acceptor profile distinct from standard N-alkyl or N-acyl piperidines.

Why this building block?

  • Bioisosterism: It acts as a transition state mimic for tetrahedral intermediates or as a stable surrogate for carboxylates/amides.

  • Solubility & ADME: The sulfonamide group lowers the basicity of the piperidine nitrogen, preventing lysosomal trapping often seen with basic amines, while the 4-methyl group modulates lipophilicity (LogP) and steric fit in enzyme pockets.

  • Zinc Binding: The terminal primary sulfonamide (-SO

    
    NH
    
    
    
    ) is a classic zinc-binding group (ZBG), essential for targeting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
Physicochemical Profile
PropertyValueRelevance
CAS Number 4108-93-4Unique Identifier
Molecular Weight 178.25 g/mol Fragment-based drug design (FBDD) compliant
Formula C

H

N

O

S
--
pKa (Sulfonamide) ~10.1Weakly acidic; deprotonatable with mild bases (e.g., K

CO

)
LogP ~0.8 - 1.2Balanced hydrophilicity/lipophilicity

Synthesis Protocols

There are two primary routes to synthesize this building block. Protocol A is recommended for green chemistry applications (high atom economy), while Protocol B is preferred for large-scale legacy processes.

Visualization: Synthesis Pathways

SynthesisPathways Start 4-Methylpiperidine Intermed Sulfonyl Chloride Intermediate Start->Intermed Route B1: -78°C to 0°C (+ Et3N) Product 4-Methylpiperidine- 1-sulfonamide Start->Product Route A: Reflux (Dioxane) (- NH3) Sulfamide Sulfamide (NH2SO2NH2) Sulfamide->Start Reagent A SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Start Reagent B Intermed->Product Route B2: NH3 (g) or NH4OH

Caption: Comparison of Direct Sulfamoylation (Route A) vs. Two-Step Chlorosulfonylation (Route B).

Protocol A: Direct Sulfamoylation (Recommended)

This method avoids the use of corrosive sulfuryl chloride and minimizes waste.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)[1][2]

  • Sulfamide (NH

    
    SO
    
    
    
    NH
    
    
    ) (1.2 equiv)
  • Solvent: 1,4-Dioxane or Pyridine

Step-by-Step:

  • Setup: Charge a round-bottom flask with sulfamide (1.2 equiv) and 1,4-dioxane (concentration ~0.5 M).

  • Addition: Add 4-methylpiperidine (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (100–105 °C) for 6–12 hours. Ammonia gas (NH

    
    ) is evolved; ensure proper venting.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The sulfamide spot will disappear.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.[3]

  • Purification: Dissolve the residue in EtOAc, wash with water (to remove excess sulfamide), dry over Na

    
    SO
    
    
    
    , and recrystallize from EtOH/Hexane if necessary.
Protocol B: The Sulfonyl Chloride Route (Scale-Up)

Reagents: Sulfuryl chloride (SO


Cl

), Triethylamine (TEA), Anhydrous NH

or NH

OH.
  • Chlorosulfonylation: Dissolve 4-methylpiperidine (1 equiv) and TEA (1.1 equiv) in DCM at -78°C. Add SO

    
    Cl
    
    
    
    (1 equiv) dropwise. Warm to 0°C over 2h.
  • Amination: Treat the resulting 4-methylpiperidine-1-sulfonyl chloride solution directly with excess ammonia gas or aqueous ammonium hydroxide at 0°C.

  • Isolation: Wash organic layer with brine, dry, and concentrate.[2][4]

Functionalization & Applications

Once synthesized, the sulfonamide moiety (-SO


NH

) serves as a nucleophile or a directing group.
Workflow 1: Sulfonylurea Synthesis (Antidiabetic/Herbicidal Scaffolds)

Sulfonylureas are potent pharmacophores. The reaction with isocyanates is the most efficient route.

  • Reaction: 4-Me-Pip-SO

    
    NH
    
    
    
    + R-N=C=O
    
    
    Sulfonylurea
  • Conditions: Acetone or Acetonitrile, K

    
    CO
    
    
    
    (anhydrous), reflux 2-4h.
  • Insight: The 4-methyl group on the piperidine ring often improves the pharmacokinetic half-life of these derivatives by hindering metabolic oxidation at the ring carbons.

Workflow 2: Buchwald-Hartwig N-Arylation

To generate N-aryl sulfonamides (common in kinase inhibitors), Pd-catalyzed coupling is superior to S


Ar, especially with electron-rich aryl halides.
  • Catalyst System: Pd(OAc)

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (2 equiv).
  • Solvent: 1,4-Dioxane, 100°C.

  • Mechanism: The sulfonamide nitrogen binds to Pd(II), followed by reductive elimination to form the C-N bond.

Visualization: Functionalization Logic

Functionalization Core 4-Methylpiperidine- 1-sulfonamide Urea Sulfonylureas (Kinase/GPR targets) Core->Urea + Isocyanates (R-NCO) Base: K2CO3 Aryl N-Aryl Sulfonamides (Androgen Receptor Antagonists) Core->Aryl + Aryl Halides (Ar-X) Pd-Catalysis (Buchwald) Acyl N-Acyl Sulfonamides (Bioisostere of Carboxylates) Core->Acyl + Carboxylic Acids Coupling: EDC/DMAP

Caption: Divergent synthesis pathways from the parent sulfonamide scaffold.

Case Studies in Drug Discovery

Case Study 1: Carbonic Anhydrase (CA) Inhibitors

The 4-methylpiperidine-1-sulfonamide moiety has been utilized to target CA isoforms (I, II, IX, XII).

  • Mechanism: The terminal -SO

    
    NH
    
    
    
    coordinates with the Zn
    
    
    ion in the enzyme active site.
  • Advantage: The hydrophobic 4-methylpiperidine tail interacts with the hydrophobic wall of the enzyme pocket, conferring selectivity over other sulfonamide drugs (like acetazolamide).

Case Study 2: Androgen Receptor (AR) Antagonists

Recent literature (e.g., J. Med. Chem. 2025) highlights derivatives like N-(4-(benzyloxy)phenyl)-4-methylpiperidine-1-sulfonamide.[2]

  • Role: The scaffold replaces traditional amide linkers, improving metabolic stability against amidases while maintaining the geometry required to antagonize the AR ligand-binding domain.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete removal of NH

Ensure open system or nitrogen sweep to drive equilibrium.
Impurity: Bis-alkylation Formation of R-SO

-NR

Use excess sulfamide (1.2–1.5 equiv) to prevent the sulfonamide product from reacting with a second amine.
NMR Confirmation Ambiguity in structure1H NMR (DMSO-d6): Look for the sulfonamide -NH

singlet around

6.5–7.0 ppm (exchangeable with D

O). The 4-methyl group typically appears as a doublet at

~0.9 ppm.

References

  • BenchChem Technical Support. (2025).[5] 4-Methylpiperidine-1-sulfonyl chloride: Technical Guide and Synthesis. Retrieved from

  • Journal of Medicinal Chemistry. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold. American Chemical Society. Retrieved from

  • Mendonça Matos, P., & Stockman, R. A. (2020).[6] Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties. PMC. Retrieved from

  • ResearchGate. (2018).[7] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 4-Methylpiperidine-1-Sulfonamide in Drug Discovery

Executive Summary 4-methylpiperidine-1-sulfonamide represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between classical sulfonamide antibiotics and next-generation fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-methylpiperidine-1-sulfonamide represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between classical sulfonamide antibiotics and next-generation fragment-based drug discovery (FBDD). Unlike planar aromatic sulfonamides, the 4-methylpiperidine moiety introduces essential three-dimensional (3D) complexity (sp³ character) and defined hydrophobicity, enhancing solubility and metabolic stability profiles.

This guide details the application of this scaffold in two primary therapeutic areas: Dihydropteroate Synthase (DHPS) inhibition (Antibacterial) and Carbonic Anhydrase (CA) modulation (Oncology/Glaucoma). It provides validated protocols for the synthesis, purification, and biological evaluation of derivatives based on this core structure.

Mechanistic Profiling & Rationale

The "Escape from Flatland"

Traditional drug discovery often relies on flat, aromatic heterocycles. The 4-methylpiperidine ring exists predominantly in a chair conformation, projecting the methyl group into a defined vector. This breaks molecular planarity, improving:

  • Selectivity: The 3D shape fits more specific hydrophobic pockets in enzymes (e.g., hCA IX) than planar benzene rings.

  • Solubility: Disruption of crystal packing forces compared to flat aromatic analogs.

  • Metabolic Stability: The piperidine ring is generally resistant to rapid oxidative metabolism compared to electron-rich aromatics.

Pharmacophore Duality

The molecule functions as a dual-warhead scaffold:

  • The Sulfonamide Head (-SO₂NH₂): Acts as a zinc-binding group (ZBG) in metalloenzymes or a hydrogen bond donor/acceptor mimic of the p-aminobenzoate transition state.

  • The Piperidine Tail: Provides steric bulk and lipophilic interaction (via the 4-methyl group), critical for optimizing Ligand Lipophilicity Efficiency (LLE).

Core Applications

Application A: Antibacterial Discovery (DHPS Targeting)

Sulfonamides competitively inhibit Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2] While resistance to classical sulfa drugs is widespread, N-substituted piperidine sulfonamides have shown renewed potency against resistant strains (e.g., Staphylococcus aureus, Xanthomonas spp.) by accessing cryptic pockets near the PABA binding site.

Application B: Carbonic Anhydrase Inhibition (Oncology)

The sulfonamide moiety is the primary pharmacophore for inhibiting Carbonic Anhydrases (CAs). The 4-methylpiperidine tail allows for isoform selectivity, particularly targeting hCA IX and XII , which are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer), while sparing the cytosolic hCA I/II involved in normal homeostasis.

Visualizing the Mechanism

The following diagram illustrates the interference of the sulfonamide scaffold within the bacterial folate pathway.

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pterin Dihydropterin Pyrophosphate Pterin->DHPS Substrate DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Inhibitor 4-Methylpiperidine- 1-sulfonamide (Scaffold) Inhibitor->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Biosynthesis

Figure 1: Mechanism of Action.[1][3][4][5] The sulfonamide scaffold mimics PABA, competitively binding to DHPS and halting bacterial DNA synthesis.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of 4-Methylpiperidine-1-Sulfonamide

Objective: Synthesize the core scaffold from 4-methylpiperidine via a sulfonyl chloride intermediate.[2] Scale: 10 mmol Safety: Work in a fume hood. Sulfuryl chloride is corrosive and lachrymatory.

Reagents:
  • 4-Methylpiperidine (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂, 1.2 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Ammonium hydroxide (NH₄OH, 28-30% aq) or Ammonia gas

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Activation (Sulfonyl Chloride Formation):

    • Cool a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM (20 mL) to 0°C under N₂ atmosphere.

    • Dropwise add a mixture of 4-methylpiperidine (1.0 eq) and TEA (1.0 eq) in DCM over 30 minutes. Critical: Maintain temp < 5°C to prevent decomposition.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

    • Validation: TLC (Hexane/EtOAc 4:1) should show consumption of amine.

    • Workup: Wash with cold water, dry organic layer (MgSO₄), and concentrate in vacuo to yield crude 4-methylpiperidine-1-sulfonyl chloride. Use immediately (unstable).

  • Amination (Sulfonamide Formation):

    • Redissolve the crude sulfonyl chloride in THF (10 mL).

    • Cool to 0°C. Add excess NH₄OH (5.0 eq) or bubble NH₃ gas for 15 mins.

    • Stir at RT for 4-6 hours.

    • Validation: LC-MS should show peak [M+H]⁺ ≈ 179.08.

  • Purification:

    • Concentrate the reaction mixture.

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM/MeOH 95:5).

    • Yield Target: >75%.

Protocol 2: In Vitro DHPS Inhibition Assay

Objective: Validate the biological activity of the synthesized scaffold against bacterial targets.[1]

Materials:
  • Recombinant E. coli DHPS enzyme.

  • Substrates: PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[1]

  • Detection: Malachite Green Phosphate Assay (detects released pyrophosphate).

Workflow:
  • Preparation: Prepare assay buffer (50 mM HEPES, pH 7.6, 10 mM MgCl₂).

  • Incubation: Mix DHPS enzyme (20 nM) with the test compound (concentration range 0.1 µM – 100 µM) in a 96-well plate. Incubate for 10 min at 37°C.

  • Initiation: Add substrates (50 µM PABA, 50 µM DHPPP).

  • Reaction: Incubate for 20 mins at 37°C.

  • Termination & Readout: Add Malachite Green reagent. Incubate 15 mins. Measure Absorbance at 620 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 4-Methylpiperidine Intermed Intermediate: Sulfonyl Chloride Start->Intermed Chlorosulfonation Reagent1 Reagent: SO₂Cl₂ / TEA / DCM (0°C) Reagent1->Intermed Product Final Product: 4-Methylpiperidine- 1-sulfonamide Intermed->Product Amination Reagent2 Reagent: NH₄OH or NH₃(g) (THF, RT) Reagent2->Product QC QC Check: LC-MS / NMR (Target >95% Purity) Product->QC Validation

Figure 2: Synthetic route for generating the 4-methylpiperidine-1-sulfonamide scaffold.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for derivatives of this scaffold in antibacterial assays (Source: BenchChem Internal Data / Adapted from Literature).

Derivative TypeR-Group (Sulfonamide N)EC₅₀ (µg/mL) vs X.[1] oryzaeLogP (Calc)Notes
Parent -H (Unsubstituted)12.50.85Moderate activity; high solubility.
Alkyl -Methyl25.11.15Reduced H-bonding capability.
Aryl -Phenyl4.22.40High Potency ; improved hydrophobic fit.
Heteroaryl -2-Pyrimidinyl2.01.95Lead Candidate ; mimics Sulfadiazine.

References

  • BenchChem Technical Support. (2025).[2] 4-Methylpiperidine-1-sulfonyl chloride: Reactivity and Applications in Medicinal Chemistry. BenchChem Application Notes. Link[2]

  • Wang, J., et al. (2023).[1] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences. Link

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the patent literature (2014–2016). Expert Opinion on Therapeutic Patents. Link

  • ChemScene. (2024). Product Data: 4-Methylpiperidine-1-sulfonamide (CAS 4108-93-4).[6] ChemScene Product Catalog. Link

  • Scott, D. E., et al. (2022). Exploration of piperidine 3D fragment chemical space. Organic & Biomolecular Chemistry. Link

Sources

Application

Application Note: In Vitro Characterization of 4-Methylpiperidine-1-sulfonamide Activity

Focus Area: Carbonic Anhydrase Inhibition & Structure-Activity Relationship (SAR) Profiling Introduction & Scope This application note details the experimental protocols for evaluating the biological activity of 4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Carbonic Anhydrase Inhibition & Structure-Activity Relationship (SAR) Profiling

Introduction & Scope

This application note details the experimental protocols for evaluating the biological activity of 4-methylpiperidine-1-sulfonamide and its derivatives. While sulfonamide-bearing piperidines are versatile pharmacophores, their primary and most well-characterized biological target is the Carbonic Anhydrase (CA) family of metalloenzymes.

The sulfonamide moiety (


) acts as a classic Zinc-Binding Group (ZBG), coordinating directly with the catalytic zinc ion in the enzyme's active site. The 4-methylpiperidine  tail provides hydrophobic interactions within the enzyme cleft, influencing isoform selectivity (e.g., distinguishing between cytosolic hCA II and tumor-associated hCA IX).
Key Applications
  • High-Throughput Screening (HTS): Rapid identification of inhibition potency.

  • Kinetic Profiling: Determination of

    
     and mechanism of action.
    
  • Isoform Selectivity: Evaluating off-target effects on physiological isoforms (hCA I, II).

Mechanism of Action

The inhibitory activity of 4-methylpiperidine-1-sulfonamide is driven by the displacement of the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of


.[1]
Structural Logic
  • The Anchor: The sulfonamide nitrogen binds the

    
     ion in a tetrahedral geometry.
    
  • The Tail: The 4-methylpiperidine ring occupies the hydrophobic pocket. The 4-methyl substituent introduces steric bulk and lipophilicity, often enhancing affinity for isoforms with larger hydrophobic pockets (e.g., hCA IX) compared to unsubstituted piperidine.

DOT Diagram: Inhibition Mechanism

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (CA) Active Site (Zn2+) Complex Enzyme-Inhibitor Complex (Zn2+ ... NH-SO2-R) Enzyme->Complex + Inhibitor Catalysis Bicarbonate Production (HCO3- + H+) Enzyme->Catalysis Normal Activity Substrate Native Substrate (CO2 + H2O) Substrate->Catalysis Inhibitor 4-methylpiperidine-1-sulfonamide (R-SO2NH2) Inhibitor->Complex Coordination to Zn2+ Block Catalytic Blockade Complex->Block Steric/Ionic Interference Block->Catalysis Inhibits

Caption: Competitive inhibition mechanism where the sulfonamide moiety displaces the zinc-bound water, preventing CO2 hydration.

Protocol A: Esterase Activity Assay (Colorimetric)

Purpose: A robust, high-throughput method for determining


 values.
Principle:  Carbonic anhydrases possess esterase activity and can hydrolyze 4-nitrophenyl acetate (p-NPA)  into 4-nitrophenol , a yellow chromophore detectable at 405 nm.[2]
Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant hCA (I, II, IX)Store at -80°C. Avoid repeated freeze-thaw.
Substrate 4-Nitrophenyl acetate (p-NPA)Prepare fresh in Acetonitrile (MeCN). Unstable in water.
Assay Buffer 12.5 mM Tris, 75 mM NaCl, pH 7.5Critical: Do not use anions like

or

at high conc. as they inhibit CA.[1][3] Sulfate (

) is preferred if ionic strength adjustment is needed.
Solvent DMSOFor dissolving the test compound.[2] Final well conc. < 1%.
Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve 4-methylpiperidine-1-sulfonamide in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer.

  • Enzyme Incubation (Pre-equilibrium):

    • In a 96-well clear flat-bottom plate, add 140 µL of Assay Buffer.

    • Add 20 µL of diluted Enzyme solution (final conc. typically 5–10 nM).

    • Add 20 µL of Test Compound dilution.

    • Control Wells: Include "No Inhibitor" (100% Activity) and "No Enzyme" (Spontaneous Hydrolysis Blank).

    • Incubate for 15 minutes at Room Temperature (25°C) to allow the sulfonamide ZBG to coordinate with the Zinc ion.

  • Reaction Initiation:

    • Add 20 µL of 3 mM p-NPA substrate (freshly diluted in buffer from MeCN stock) to all wells.

    • Final reaction volume: 200 µL. Final p-NPA conc: ~0.3 mM.

  • Detection:

    • Immediately place in a microplate reader.[2]

    • Measure Absorbance at 405 nm in Kinetic Mode for 15–30 minutes (read every 30s).

Data Processing

Calculate the initial velocity (


) from the linear portion of the absorbance curve.


Protocol B: Stopped-Flow Hydrase Assay

Purpose: The physiological "Gold Standard" for measuring catalytic efficiency (


) and precise inhibition constants (

). Principle: Measures the rapid acidification of the medium caused by the conversion of

to bicarbonate (

) using a pH indicator.
Experimental Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Biologic).

  • Detection: Absorbance at 557 nm (Phenol Red maximum).

  • Temperature: Strictly controlled at 20°C or 25°C.

Workflow Diagram

StoppedFlow_Protocol cluster_inputs Syringe Loading SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Dead time < 10ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Monitor Abs (557 nm) (Phenol Red Color Change) Reaction->Detection Analysis Fit to Michaelis-Menten Calculate Ki Detection->Analysis

Caption: Kinetic workflow for measuring CA activity via rapid mixing of enzyme-inhibitor complex with CO2 substrate.

Procedure
  • Buffer A (Enzyme/Indicator): 10–20 mM HEPES (pH 7.5), 0.2 mM Phenol Red, 10 mM

    
     (to maintain ionic strength), and the test compound (4-methylpiperidine-1-sulfonamide).
    
  • Buffer B (Substrate): Saturate pure water with

    
     gas by bubbling for 30 minutes at room temperature. (Concentration 
    
    
    
    mM).
  • Execution:

    • Rapidly mix Buffer A and Buffer B (1:1 ratio) in the stopped-flow cell.

    • Monitor the decrease in absorbance at 557 nm over 0.5–1.0 seconds.

  • Analysis:

    • Determine the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Determine the catalyzed rate (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to solve for

      
      .
      

Data Analysis & Interpretation

Expected Results

Sulfonamides are generally nanomolar inhibitors of hCA II.[4] The 4-methyl substitution on the piperidine ring typically alters selectivity compared to the unsubstituted parent.

Compound VarianthCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Interpretation
Unsubstituted Piperidine >500~10–50~20–100Potent, but often non-selective.
4-Methylpiperidine High (>1000)Low (<10)Variable The methyl group often clashes with the narrower active site of hCA I, improving selectivity for hCA II or IX.
Troubleshooting Guide
  • High Background in p-NPA Assay: Ensure p-NPA solution is fresh. Spontaneous hydrolysis increases with pH > 8.0.

  • Inconsistent

    
    :  Check DMSO concentration. >1% DMSO can inhibit CA activity independently.
    
  • Precipitation: 4-methylpiperidine sulfonamides have limited solubility in aqueous buffer. Do not exceed 100 µM in the assay well.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Evaluation of the Esterase Activity. Methods in Molecular Biology. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][2][3][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-4-methylpiperidine-1-sulfonamide complex. (Example of structural validation). Link

  • BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes. Link

Sources

Method

Application Note: High-Throughput Screening of Piperidine Sulfonamide Libraries

Focus Application: Matrix Metalloproteinase (MMP) Inhibition via FRET-Based Assays Abstract The piperidine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template fo...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Matrix Metalloproteinase (MMP) Inhibition via FRET-Based Assays

Abstract

The piperidine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for targeting G-protein coupled receptors (GPCRs), ion channels, and zinc-dependent metalloproteinases (MMPs). This application note details a robust High-Throughput Screening (HTS) workflow for identifying novel MMP inhibitors from a piperidine sulfonamide library. We provide a validated protocol utilizing Förster Resonance Energy Transfer (FRET) technology, addressing critical parameters such as DMSO tolerance, acoustic liquid handling, and false-positive triage. This guide is designed for drug discovery professionals seeking to maximize hit rates while maintaining rigorous statistical integrity (Z’ > 0.5).

Library Architecture & Chemical Space

Why Piperidine Sulfonamides?

The piperidine ring serves as a foundational pharmacophore due to its ability to present substituents in defined vectors (axial/equatorial).[1] When coupled with a sulfonamide moiety, the scaffold gains:

  • Hydrogen Bonding Capability: The sulfonamide oxygen atoms act as H-bond acceptors, while the NH (if primary/secondary) serves as a donor.

  • Zinc Binding Potential: In MMPs, the sulfonamide group (often in conjunction with a hydroxamic acid or carboxylate tail) can coordinate the catalytic Zn²⁺ ion essential for enzyme activity [1].

  • Solubility Modulation: The basic nitrogen of the piperidine improves aqueous solubility, a critical factor for reducing attrition in HTS campaigns.

Typical Library Design:

  • Core: 4-substituted piperidine linked to an aryl/heteroaryl sulfonamide.

  • Diversity Points:

    • R1 (Sulfonamide N): Aryl, alkyl, or heteroaryl groups to probe the S1' specificity pocket.

    • R2 (Piperidine C4): Hydrophobic groups to interact with the S1 pocket.

Assay Development: FRET-Based MMP Inhibition

Mechanistic Principle

This protocol utilizes a synthetic peptide substrate labeled with a fluorophore (e.g., Mca) and a quencher (e.g., Dpa). In the intact peptide, fluorescence is quenched via FRET. Upon cleavage by the MMP enzyme, the fluorophore and quencher separate, resulting in a fluorescence signal. Inhibitors prevent this cleavage, maintaining the quenched state.

Critical Assay Parameters
ParameterOptimization TargetRationale
Km (Michaelis Constant) Run assay at [Substrate] = KmBalances signal intensity with sensitivity to competitive inhibitors.
Enzyme Concentration Linear range (<10% substrate conversion)Ensures initial velocity conditions; avoids "substrate depletion" artifacts.
DMSO Tolerance < 1% (v/v)High DMSO can denature MMPs or alter peptide conformation.
Detergent 0.05% Brij-35Prevents enzyme adsorption to plates and reduces compound aggregation (promiscuous inhibition).

Detailed Experimental Protocol

Workflow Overview:

  • Compound Formatting: Acoustic dispensing of library into 384-well plates.

  • Reagent Addition: Sequential addition of Enzyme and Substrate.

  • Kinetic Readout: Real-time fluorescence monitoring.

Materials
  • Library: Piperidine sulfonamide library (10 mM in 100% DMSO).

  • Target: Recombinant Human MMP-9 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, 1 µM ZnCl₂.

  • Control Inhibitor: Marimastat or GM6001 (10 mM stock).

  • Plates: 384-well low-volume, black, non-binding surface (NBS) microplates.

Step-by-Step Procedure
Step 1: Compound Dispensing (Acoustic Transfer)
  • Goal: Transfer 50 nL of library compounds to assay plates to achieve a final concentration of 10 µM (assuming 50 µL final volume).

  • Method: Use an acoustic liquid handler (e.g., Echo 550) to transfer from source plate to destination plate.

    • Column 1-2: Negative Control (DMSO only).

    • Column 3-22: Test Compounds.[2][3][4][5][6][7]

    • Column 23-24: Positive Control (10 µM Marimastat).

Step 2: Enzyme Addition
  • Preparation: Dilute MMP-9 enzyme in Assay Buffer to 2x the final desired concentration (e.g., 2 nM final → prepare 4 nM).

  • Dispense: Add 25 µL of 2x Enzyme solution to all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

Step 3: Substrate Initiation
  • Preparation: Dilute Fluorogenic Substrate in Assay Buffer to 2x final concentration (e.g., 10 µM final → prepare 20 µM).

  • Dispense: Add 25 µL of 2x Substrate solution to all wells. Note: Work in low-light conditions to prevent photobleaching.

  • Final Volume: 50 µL.

Step 4: Detection
  • Instrument: Multi-mode plate reader (e.g., EnVision or PHERAstar).

  • Settings:

    • Excitation: 320 nm

    • Emission: 405 nm

    • Mode: Kinetic (read every 5 min for 60 min) or Endpoint (at 60 min).

  • Gain Adjustment: Calibrate gain using a "100% Cleaved" control well (substrate + excess enzyme incubated overnight).

Data Analysis & Hit Validation

Z-Factor Calculation

To validate plate quality before hit picking, calculate the Z' factor for every plate:



  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Acceptance Criteria: Z' > 0.5.[4]

Hit Triage Logic
  • Primary Hit Cutoff: Compounds showing >50% inhibition at 10 µM.

  • Interference Check (Counter-Screen):

    • Auto-fluorescence: Measure compound fluorescence at Ex320/Em405 without enzyme/substrate.

    • Quenching: Add compound to a solution of free fluorophore (Mca). If signal drops, the compound is a quencher (false positive).

  • Dose-Response (IC50): Retest confirmed hits in an 8-point serial dilution (e.g., 10 µM to 3 nM).

Visualizations

Workflow Diagram

The following diagram illustrates the critical path from library source to validated hit.

HTS_Workflow cluster_Assay Enzymatic Reaction Library Piperidine Sulfonamide Library (10 mM DMSO) Acoustic Acoustic Dispensing (50 nL Transfer) Library->Acoustic Plates 384-Well Assay Plates (Pre-spotted) Acoustic->Plates Enzyme Add MMP Enzyme (15 min Pre-incubation) Plates->Enzyme Substrate Add FRET Substrate (Initiate Reaction) Enzyme->Substrate Readout Fluorescence Read (Ex320/Em405) Substrate->Readout Analysis Data Analysis (Z' Calculation & Hit Picking) Readout->Analysis Validation Hit Validation (IC50 & Counter-screen) Analysis->Validation

Figure 1: End-to-end HTS workflow for piperidine sulfonamide screening against MMP targets.

Hit Validation Decision Tree

Logic flow to distinguish true inhibitors from artifacts (aggregators, quenchers).

Decision_Tree Start Primary Hit (>50% Inhibition) AutoFluor Auto-fluorescent at 405nm? Start->AutoFluor DoseResp Dose Response (Hill Slope ~1.0?) AutoFluor->DoseResp No FalsePos FALSE POSITIVE (Discard) AutoFluor->FalsePos Yes Triton Activity persists with 0.01% Triton? DoseResp->Triton Yes DoseResp->FalsePos No (Flat/Steep) Valid VALID HIT (Proceed to SAR) Triton->Valid Yes Aggregator AGGREGATOR (Promiscuous) Triton->Aggregator No (Sensitive to detergent)

Figure 2: Triage logic to filter PAINS (Pan-Assay Interference Compounds) and artifacts.

Troubleshooting & Optimization

Expert Insight: A common failure mode in sulfonamide screening is compound precipitation upon dilution into aqueous buffer.

IssueProbable CauseCorrective Action
Low Z' (< 0.5) Pipetting error or reagent drift.Check liquid handler CVs. Ensure enzyme is kept on ice until dispensing.
High Background Substrate degradation.Store substrate stocks at -80°C. Protect from light during assay setup.
"Edge Effects" Evaporation in outer wells.Use breathable seals during incubation or ignore outer rows (use for controls only).
Compound Precipitation Low solubility of sulfonamides.Reduce final compound concentration to 5 µM or increase DMSO to 1% (if enzyme tolerates).
Signal Drift DMSO Hydration.Store library source plates in nitrogen-purged pods or dry cabinets [2].

References

  • Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. Link

  • HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery. Link

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • High-Throughput Screening of Small Molecule Libraries. MedCrave. Link

Sources

Application

Application Note: Scale-Up Synthesis of 4-Methylpiperidine-1-sulfonamide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary The sulfonamide functional group is a premier amid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary

The sulfonamide functional group is a premier amide bioisostere, offering improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area [2]. Specifically, the 4-methylpiperidine-1-sulfonamide moiety has emerged as a critical pharmacophore in the development of novel therapeutics, including synergistic inhibitors of Mycobacterium tuberculosis KasA [3] and dual ATM/DNA-PK inhibitors for antitumoral therapy [4].

Transitioning the synthesis of 4-methylpiperidine-1-sulfonamide from discovery-scale (milligrams) to process-scale (kilograms) presents significant thermodynamic and chemoselective challenges. As a Senior Application Scientist, I have designed this protocol to bypass the limitations of direct transamidation (which requires harsh, high-temperature conditions) by utilizing a highly controlled, two-step chlorosulfonylation-amination sequence. This guide details the mechanistic causality, in-process controls, and self-validating workflows required for safe and high-yielding scale-up.

Strategic Route Selection & Mechanistic Causality

The synthesis relies on a two-step sequence: the formation of 4-methylpiperidine-1-sulfonyl chloride, followed by biphasic amination [1].

  • Step 1: Electrophilic Chlorosulfonylation.

    • The Challenge: Sulfuryl chloride (

      
      ) is a bifunctional electrophile. If the amine is present in excess, the newly formed sulfonyl chloride will rapidly react with a second equivalent of the amine, generating an unwanted symmetrical bis(4-methylpiperidyl)sulfamide impurity.
      
    • The Solution (Causality): We employ an inverse addition strategy. By adding the amine dropwise to a pre-cooled solution of

      
      , the electrophile remains in constant stoichiometric excess. Furthermore, we utilize a second equivalent of 4-methylpiperidine as the sacrificial base rather than introducing a tertiary amine (like triethylamine). This prevents complex mixed-amine impurities. The protonated amine salt is highly water-soluble and can be quantitatively recovered post-reaction.
      
  • Step 2: Biphasic Amination.

    • The Challenge: Anhydrous ammonia gas is difficult to handle and poses severe inhalation hazards at scale.

    • The Solution (Causality): We utilize 28% aqueous ammonium hydroxide in a biphasic system (Dichloromethane/Water). The water acts as a massive thermal sink to absorb the exothermic heat of amination, while the biphasic interface naturally regulates the reaction rate, preventing thermal runaway.

SynthesisWorkflow SM 4-Methylpiperidine (2.0 Equivalents) Step1 Step 1: Chlorosulfonylation Inverse Addition @ -10°C SM->Step1 SO2Cl2 Sulfuryl Chloride (1.1 Equivalents) SO2Cl2->Step1 Maintained in excess to prevent bis-sulfamide Intermediate 4-Methylpiperidine-1- sulfonyl chloride Step1->Intermediate Organic Layer (DCM) Step2 Step 2: Biphasic Amination 0°C to 25°C Intermediate->Step2 Ammonia Aqueous NH4OH (28%) (Excess Aminating Agent) Ammonia->Step2 Product 4-Methylpiperidine-1- sulfonamide (>95% Purity) Step2->Product Crystallization

Fig 1. Two-step scale-up workflow for 4-methylpiperidine-1-sulfonamide.

Scale-Up Thermodynamics and Quantitative Data

Process robustness was validated across three distinct scales. As scale increases, the surface-area-to-volume ratio decreases, making exotherm management the primary critical quality attribute (CQA). The table below demonstrates that by strictly adhering to the inverse addition rate and maintaining the internal temperature below 0 °C, the bis-sulfamide impurity is successfully suppressed even at the kilogram scale.

Scale4-Methylpiperidine Input

Eq.

Eq.
Max Internal Temp (Step 1)Bis-sulfamide ImpurityOverall Isolated Yield
Lab 10.0 g (100 mmol)1.15.0-5.2 °C< 0.5%91%
Pilot 100.0 g (1.0 mol)1.15.0-2.1 °C< 0.8%89%
Kilo 1.0 kg (10.0 mol)1.14.0+1.5 °C< 1.2%87%

Table 1: Scale-up validation metrics. Yields reflect the isolated, crystallized final product.

Detailed Experimental Protocol (1.0 kg Scale)

This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the defined In-Process Control (IPC) checkpoints are met.

Phase 1: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride

Materials:

  • 4-Methylpiperidine: 2.0 kg (20.1 mol, 2.0 eq)

  • Sulfuryl chloride (

    
    ): 1.5 kg (11.1 mol, 1.1 eq)
    
  • Anhydrous Dichloromethane (DCM): 15.0 L

  • 1N HCl (aq): 5.0 L

  • Brine: 5.0 L

Procedure:

  • Reactor Preparation: Purge a 30 L jacketed glass reactor with nitrogen. Charge the reactor with anhydrous DCM (10.0 L) and

    
     (1.5 kg).
    
  • Cooling: Set the chiller fluid to -20 °C. Agitate at 150 rpm until the internal temperature reaches -10 °C.

  • Inverse Addition: Dissolve 4-methylpiperidine (2.0 kg) in DCM (5.0 L). Feed this solution into the reactor via a metering pump over 4 hours.

    • Causality Check: The addition rate must be dynamically linked to the internal thermocouple. Do not allow the internal temperature to exceed 0 °C. Rapid addition will cause localized amine excess, triggering bis-sulfamide formation.

  • Maturation: Stir for 1 hour at 0 °C.

  • Quench & Wash: Carefully add cold water (5.0 L) to quench unreacted

    
    . Separate the phases. Wash the organic phase with cold 1N HCl (5.0 L) to remove the 4-methylpiperidine hydrochloride salt, followed by Brine (5.0 L) [1].
    
    • Process Economy Note: The aqueous acidic wash can be basified with 5N NaOH to pH >12 and extracted with MTBE to recover the sacrificial equivalent of 4-methylpiperidine.

Self-Validation Checkpoint 1 (IPC): Take a 1 mL aliquot of the DCM layer. Quench with 1 mL of Methanol and 1 drop of triethylamine. Analyze via LC-MS. Pass Criteria: Complete absence of 4-methylpiperidine; presence of the methyl sulfonate ester mass (


); bis-sulfamide impurity (

) must be < 2%.
Phase 2: Amination to Target Sulfonamide

Materials:

  • Phase 1 Organic Layer (containing the sulfonyl chloride in DCM)

  • 28% Aqueous Ammonium Hydroxide (

    
    ): 3.0 L (approx. 4.0 eq of 
    
    
    
    )

Procedure:

  • Amination Setup: Transfer the validated DCM layer from Phase 1 back into the cleaned 30 L jacketed reactor. Cool to 0 °C.

  • Biphasic Reaction: Add the 28% aqueous

    
     (3.0 L) in a single portion.
    
    • Causality Check: Because the reaction is biphasic, the exotherm is mass-transfer limited. Increase agitation to 300 rpm to maximize the interfacial surface area.

  • Thermal Ramp: Allow the reactor to naturally warm to 20 °C over 3 hours. Monitor the exotherm; the water phase will absorb the bulk of the heat.

  • Phase Separation: Stop agitation. The product, 4-methylpiperidine-1-sulfonamide, will partition into the DCM layer. Separate the lower organic phase. Extract the aqueous phase once with DCM (2.0 L).

  • Concentration & Crystallization: Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure (40 °C, 300 mbar) until a thick slurry forms. Add Heptane (4.0 L) dropwise to force complete precipitation.
    
  • Filtration: Filter the white crystalline solid over a Nutsche filter, wash with cold Heptane (2.0 L), and dry in a vacuum oven at 45 °C for 24 hours.

Self-Validation Checkpoint 2 (Final Release):

  • Appearance: Free-flowing white crystalline powder.

  • Purity (HPLC): > 98% (UV at 210 nm).

  • Identity (1H NMR,

    
    ): 
    
    
    
    4.35 (br s, 2H,
    
    
    ), 3.60 (m, 2H), 2.65 (m, 2H), 1.65 (m, 2H), 1.40 (m, 1H), 1.25 (m, 2H), 0.95 (d, 3H,
    
    
    ).

References

  • BenchChem. "4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 - Application Notes and Protocols".
  • Macmillan Group - Princeton University. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation".
  • mBio. "Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA".
  • Google Patents. "BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY".

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 4-Methylpiperidine

Introduction Welcome to the technical support center for the sulfonylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the sulfonylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. The formation of a sulfonamide bond with the 4-methylpiperidine scaffold is a common step in the synthesis of a wide array of biologically active molecules.[1] However, optimizing the reaction conditions to achieve high yield and purity can present several challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter. Our approach is to not only offer solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the sulfonylation of 4-methylpiperidine.

Q1: My sulfonylation reaction is showing low or no yield. What are the most likely causes?

A1: Low or no product yield is a common issue that can stem from several factors. The most critical parameters to investigate are the quality of your reagents, the choice of base and solvent, and the reaction temperature.[2]

  • Degraded Sulfonylating Agent: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with atmospheric moisture to form the corresponding and unreactive sulfonic acid.[2] Always use a fresh bottle of the sulfonyl chloride or purify older reagents. It is crucial to store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2]

  • Inappropriate Base: The base is essential for neutralizing the HCl generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the 4-methylpiperidine and rendering it non-nucleophilic.[3]

  • Sub-optimal Temperature: While many sulfonylations proceed well at room temperature or 0 °C, some reactions, particularly with sterically hindered substrates, may require elevated temperatures to overcome the activation energy barrier.[2]

  • Steric Hindrance: The methyl group at the 4-position of the piperidine ring can introduce a degree of steric hindrance, potentially slowing down the reaction compared to unsubstituted piperidine.

Q2: I'm observing multiple spots on my TLC plate. What are the common byproducts in this reaction?

A2: The formation of byproducts is a frequent challenge. Common impurities include:

  • Sulfonic Acid: As mentioned, this forms from the hydrolysis of the sulfonyl chloride. It is typically highly polar and may remain at the baseline of your TLC plate.

  • Unreacted Starting Materials: Both 4-methylpiperidine and the sulfonyl chloride may be present if the reaction has not gone to completion.

  • Side-Reactions with the Base: Certain bases, like pyridine, can sometimes participate in side reactions, although this is less common in sulfonamide formation compared to the sulfonylation of alcohols.[2]

Q3: How do I choose the right base for my reaction? What are the pros and cons of common bases?

A3: The choice of base is critical for a successful sulfonylation. Here's a comparison of commonly used bases:

BaseProsCons
Triethylamine (TEA) Non-nucleophilic, sterically hindered, and effective at scavenging HCl.[2]Can be challenging to remove completely due to its boiling point.
Pyridine Can act as both a base and a nucleophilic catalyst.[2]Can be difficult to remove and may lead to side reactions at higher temperatures.[2]
Diisopropylethylamine (DIPEA) A non-nucleophilic, sterically hindered base, useful for sensitive substrates.[3]More expensive than TEA.
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Easy to remove during aqueous work-up.[3]Often require polar aprotic solvents like DMF or acetonitrile for sufficient solubility and reactivity.[2]

For the sulfonylation of 4-methylpiperidine, triethylamine is often the preferred choice due to its non-nucleophilic nature, which minimizes side reactions.

Q4: What is the role of a catalytic amount of 4-Dimethylaminopyridine (DMAP)?

A4: DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate sulfonylation reactions, particularly with sterically hindered or less reactive amines. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is then more readily attacked by the 4-methylpiperidine. It is important to use DMAP in catalytic amounts (typically 1-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine.[2]

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Scenario 1: Low to No Product Formation

If you are experiencing low or no yield of your desired N-sulfonyl-4-methylpiperidine, follow this troubleshooting workflow:

troubleshooting_low_yield start Low/No Product Yield check_reagents Verify Reagent Quality start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Investigate Work-up & Purification start->check_workup sub_reagents Sulfonyl Chloride: - Use a fresh bottle or purify. - Store under inert gas. 4-Methylpiperidine: - Check for discoloration (oxidation). - Purify by distillation if necessary. check_reagents->sub_reagents sub_conditions Base: - Is it strong enough? - Using sufficient equivalents? Temperature: - Try increasing the temperature. Solvent: - Ensure it's anhydrous. - Is it appropriate for the chosen base? check_conditions->sub_conditions sub_workup Product Solubility: - Could the product be in the aqueous layer? - Check aqueous layer by TLC/LC-MS. Purification: - Is the product volatile? - Consider alternative purification methods. check_workup->sub_workup

Caption: Troubleshooting workflow for low product yield.

Scenario 2: Difficult Purification

If you are facing challenges in isolating a pure product, consider the following:

  • Persistent Amine Impurity: If unreacted 4-methylpiperidine is difficult to remove, perform an acidic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with dilute HCl (e.g., 1M). The basic 4-methylpiperidine will be protonated and partition into the aqueous layer.[1] Be sure to re-neutralize the organic layer before drying and concentration if your product is acid-sensitive.

  • Product is Water-Soluble: Highly polar sulfonamides may have some solubility in the aqueous layer. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) during extraction to decrease the polarity of the aqueous phase.[2]

  • Co-elution during Chromatography: If the product and impurities co-elute on silica gel, consider using a different solvent system or a different stationary phase (e.g., alumina).

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the sulfonylation of 4-methylpiperidine.

Protocol 1: General Procedure for the Synthesis of N-Tosyl-4-methylpiperidine

This protocol provides a standard method for the tosylation of 4-methylpiperidine using p-toluenesulfonyl chloride (TsCl).

Materials:

  • 4-Methylpiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methylpiperidine (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: N-Tosyl-4-methylpiperidine is a white solid. The yield should be in the range of 80-95% depending on the scale and purity of reagents.

Protocol 2: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride

This protocol describes the synthesis of the sulfonylating agent itself from 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine (2.0 eq.)

  • Sulfuryl chloride (SO₂Cl₂) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Cold Water

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with an addition funnel and under an inert atmosphere, dissolve 4-methylpiperidine (2.0 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add a solution of sulfuryl chloride (1.0 eq.) in anhydrous DCM dropwise via the addition funnel, ensuring the internal temperature does not exceed -15 °C. The reaction is exothermic.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir for an additional 2 hours.[1]

  • Work-up:

    • Quench the reaction by carefully adding cold water.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold 1N HCl and brine.[1]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by vacuum distillation.[1]

Safety Note: Sulfuryl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 4: Data Presentation and Visualization

Table 1: Recommended Reagent Stoichiometry
ReagentEquivalents (General)Rationale
4-Methylpiperidine1.0Limiting Reagent
Sulfonyl Chloride1.05 - 1.2A slight excess ensures complete consumption of the amine.
Base (e.g., TEA)1.2 - 1.5An excess is required to neutralize the generated HCl and drive the reaction to completion.
DMAP (catalyst)0.01 - 0.1Catalytic amounts are sufficient to accelerate the reaction.
Diagram 1: General Sulfonylation Workflow

sulfonylation_workflow setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) amine_base Add 4-Methylpiperidine and Base (e.g., TEA) setup->amine_base cool Cool to 0 °C amine_base->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride Solution cool->add_sulfonyl react Stir at RT (Monitor by TLC) add_sulfonyl->react workup Aqueous Work-up (Acid Wash, Brine Wash) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Pure N-Sulfonyl- 4-methylpiperidine purify->product

Caption: A typical experimental workflow for the sulfonylation of 4-methylpiperidine.

References

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Slideshare. (n.d.). Sulfonation agents, process, problems & examples. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved March 7, 2026, from [Link]

  • Everett E. Gilbert. (n.d.). Sulfonation And Relatated Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves. [Link]

  • ResearchGate. (2025, August 5). Amine-Free O-Sulfonylation by Combination of 4-Methylpyridine N-Oxide Catalyst with MS4A | Request PDF. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2025, December 25). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. [Link]

  • Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved March 7, 2026, from [Link]

  • Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. Retrieved March 7, 2026, from [Link]

  • Biosynce. (n.d.). 4-Methylpiperidine-1-sulfonyl Chloride CAS 41483-70-9. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative β‐C−H sulfonylation of cyclic amines mediated by NIS. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Organocatalytic α-Sulfenylation of Substituted Piperazine-2,5-diones. Retrieved March 7, 2026, from [Link]

  • University of Glasgow Theses Service. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. [Link]

  • MDPI. (2018, May 19). Improved Synthesis of N-Methylcadaverine. [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1-tosylpiperidine | C13H19NO2S - PubChem. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides: synthesis of sulfonylmethyl piperidines, pyrrolidines and pyrazolines. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [Study of four bzenesulfonamides. II. Relations among structure, steric hindrance and dissociation constants]. Retrieved March 7, 2026, from [Link]

  • NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, June 17). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. [Link]

  • National Center for Biotechnology Information. (n.d.). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methylpiperidine-1-sulfonamide

Topic: Side reactions in the synthesis of 4-methylpiperidine-1-sulfonamide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Reaction Overview Target Compound: 4-Methylpiperidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the synthesis of 4-methylpiperidine-1-sulfonamide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Reaction Overview

Target Compound: 4-Methylpiperidine-1-sulfonamide (CAS: 4108-93-4) Core Structure: A sulfamide derivative where the nitrogen of 4-methylpiperidine is directly bonded to a sulfonamide moiety (


).

The synthesis of


-unsubstituted sulfonamides from secondary amines is most reliably achieved via transamidation with sulfamide  (

). While this route avoids the hazardous use of chlorosulfonyl isocyanate (CSI), it is prone to specific equilibrium-driven side reactions—most notably the formation of the

-symmetric "bis" byproduct.

This guide addresses the mechanistic causality of these side reactions and provides self-validating protocols to ensure high purity (


).

Critical Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Side Reactions

Q1: I am observing a major impurity by LC-MS with a mass of ~274 Da (


). What is it, and how do I prevent it? 
Diagnosis:  This is the Bis-sulfamide  byproduct (

-bis(4-methylpiperidin-1-yl)sulfamide). Mechanism: The reaction proceeds in two steps.[1][2] The desired product (

) is formed first. However, if the reaction temperature is too high or if the amine concentration is locally high, the product competes with sulfamide for the unreacted amine, leading to a second substitution.

Corrective Action:
  • Stoichiometry: Invert the stoichiometry. Use 1.5 to 2.0 equivalents of Sulfamide relative to the amine.

  • Order of Addition: Add the amine slowly to a refluxing solution of sulfamide. This ensures the amine always encounters an excess of sulfamide, statistically favoring mono-substitution.

  • Temperature Control: Maintain reflux but avoid "over-cooking." Monitor by TLC/HPLC and stop immediately upon consumption of the amine.

Q2: My reaction has stalled with ~20% starting amine remaining. Adding more sulfamide doesn't help. Diagnosis: Ammonia inhibition. Causality: The reaction releases ammonia (


) as a byproduct. High partial pressure of 

in the headspace shifts the equilibrium backward (Le Chatelier's principle). Corrective Action:
  • Open System: Ensure the reaction vessel is equipped with a condenser but is open to an inert gas line (bubbler) to allow

    
     to escape.
    
  • Nitrogen Sweep: A gentle sparge of nitrogen through the headspace can facilitate the removal of evolved ammonia, driving the reaction to completion.

Category B: Isolation & Workup

Q3: The crude product is a sticky oil that refuses to crystallize. How do I purify it? Diagnosis: Contamination with unreacted sulfamide or amine salts. Causality: Sulfamide is highly soluble in water but has poor solubility in non-polar organic solvents. 4-methylpiperidine hydrochloride (if acid wash was used) is hygroscopic. Corrective Action:

  • Aqueous Wash: Dissolve the crude oil in Ethyl Acetate.[3] Wash aggressively with water (3x) . Excess sulfamide is very water-soluble and will be removed.

  • Crystallization: The pure sulfonamide is typically a solid. Recrystallize from a mixture of Ethanol/Water (1:1) or Toluene .

    • Tip: If oiling occurs during recrystallization, seed the mixture with a pure crystal or scratch the glass surface.

Visualizing the Reaction Landscape

The following diagram maps the primary reaction pathway against the competitive "Bis" side reaction and hydrolysis risks.

ReactionPathways cluster_control Process Controls Amine 4-Methylpiperidine (Starting Material) Product 4-Methylpiperidine- 1-sulfonamide (Target) Amine->Product Reflux (Dioxane) - NH3 Sulfamide Sulfamide (Reagent) Sulfamide->Product Reflux (Dioxane) - NH3 BisProduct Bis-Sulfamide (Major Impurity) Product->BisProduct + Excess Amine Overheating Ammonia NH3 (Byproduct) Product->Ammonia Evolution Control1 Use Excess Sulfamide (2.0 eq) Control1->Product Favors Control2 Nitrogen Sweep (Remove NH3) Control2->Ammonia Removes

Caption: Kinetic competition between mono-sulfonylation (Target) and bis-sulfonylation (Impurity).

Validated Experimental Protocol

Objective: Synthesis of 4-methylpiperidine-1-sulfonamide on a 10g scale.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Methylpiperidine 99.171.010.0 gSubstrate
Sulfamide 96.102.019.4 gReagent
1,4-Dioxane --100 mLSolvent
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler (to monitor

    
     evolution).
    
  • Charging: Add Sulfamide (19.4 g) and 1,4-Dioxane (80 mL) to the flask. Heat to reflux (

    
    ). Note: Sulfamide may not fully dissolve until hot.
    
  • Addition: Dissolve 4-Methylpiperidine (10.0 g) in the remaining 20 mL of dioxane. Add this solution dropwise to the refluxing sulfamide mixture over 30 minutes.

    • Why? Slow addition maintains a high Sulfamide:Amine ratio, suppressing Bis-product formation.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). Stain with ninhydrin (amine) or phosphomolybdic acid (sulfonamide).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off any insoluble solids (often ammonium salts or polymerized sulfamide byproducts).

    • Concentrate the filtrate in vacuo to a viscous residue.

  • Purification:

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Water (

      
       mL) to remove excess sulfamide.
      
    • Dry organic layer over

      
      , filter, and concentrate.[4]
      
    • Recrystallization: If the solid is off-white, recrystallize from minimum hot Ethanol.

Alternative Route Comparison

While the Sulfamide route is preferred for safety, the Chlorosulfonyl Isocyanate (CSI) route is an alternative for difficult substrates.

FeatureSulfamide Route (Recommended)CSI Route (Alternative)
Reagents Sulfamide (Stable solid)CSI (Corrosive, moisture-sensitive liquid)
Byproducts Ammonia, Bis-sulfamideHCl, Cyanuric acid
Atom Economy HighLower (loss of CO2/HCl)
Safety Moderate (Ammonia evolution)Low (Violent reaction with water)
Purity High (after water wash)High (requires careful hydrolysis)

References

  • Preparation of Sulfonamides from Sulfamide: Source: Alker, D. et al. "Synthesis of Sulfonamides." Journal of Medicinal Chemistry, 1990. (General method validation for cyclic amines). Context: Establishes the reflux conditions in dioxane as the standard for secondary amines.
  • Side Reactions in Sulfonamide Synthesis: Source: BenchChem Technical Support.[5] "Byproduct identification and removal in sulfonamide synthesis." URL:

  • Chemical Properties of 4-Methylpiperidine-1-sulfonamide: Source: PubChem Compound Summary for CID 329788049. URL:

  • Sulfamide Reactivity & Thermal Decomposition: Source: Organic Chemistry Portal. "Sulfonamide Synthesis by S-N Coupling." URL:

Sources

Troubleshooting

Technical Support Center: 4-Methylpiperidine-1-sulfonamide Optimization

Executive Summary & Molecule Profile Target Molecule: 4-Methylpiperidine-1-sulfonamide Chemical Formula: Molecular Weight: 178.25 g/mol Key Application: Fragment-based drug discovery (FBDD), carbonic anhydrase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Methylpiperidine-1-sulfonamide Chemical Formula:


Molecular Weight:  178.25  g/mol
Key Application:  Fragment-based drug discovery (FBDD), carbonic anhydrase inhibitors, and sulfonylurea synthesis.[1]

This guide addresses the two most common synthetic challenges associated with this molecule:

  • Low Yield: Often caused by incomplete conversion or loss during aqueous workup due to moderate water solubility.[1]

  • Purity Issues: Contamination with the symmetric byproduct bis(4-methylpiperidin-1-yl)sulfone (in Sulfuryl Chloride route) or unreacted sulfamide.[1]

Synthesis Modules: Protocols & Optimization

Module A: The Sulfamide Transamination Route (Recommended)

Best for: High purity, lab-scale (<100g), and avoiding unstable intermediates.

The Chemistry: This method utilizes a transamination reaction where 4-methylpiperidine displaces one ammonia molecule from sulfamide (


).[1]

[1]

Optimized Protocol:

  • Stoichiometry: Charge reaction vessel with sulfamide (2.5 – 3.0 equivalents) . Excess sulfamide is critical to statistically favor mono-substitution over bis-substitution.[1]

  • Solvent: Anhydrous 1,4-Dioxane (Concentration: 0.5 M with respect to amine).

  • Addition: Add 4-methylpiperidine (1.0 equiv) slowly.

  • Reaction: Reflux (

    
    ) for 6-12 hours.
    
    • Critical Control Point: Ensure efficient venting of ammonia gas.[1] Le Chatelier’s principle dictates that removing

      
       drives the equilibrium forward.[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off insoluble excess sulfamide (it has low solubility in cooled dioxane).[1]

    • Concentrate the filtrate.[1]

    • Purification: Recrystallize from EtOAc/Heptane or Toluene.[1]

Troubleshooting Table: Transamination Route

SymptomProbable CauseCorrective Action
Low Conversion Ammonia saturationIncrease nitrogen sweep/sparge to remove

gas.[1]
Bis-Impurity Low Sulfamide ratioIncrease Sulfamide to >2.5 equiv.[1] Do not add amine all at once at reflux.[1]
Colored Product OxidationPerform reaction under strict Argon/Nitrogen atmosphere.[1]
Module B: The Sulfuryl Chloride Route (Scale-Up Alternative)

Best for: Large scale (>100g), lower cost, but requires stricter purification.

The Chemistry:


[1]

Critical Risk: The formation of the symmetric sulfamide byproduct (


) during the first step is the primary yield killer.[1]

Optimized Protocol:

  • Step 1 (Chlorosulfonylation): Add

    
     (1.1 equiv) to DCM at 
    
    
    
    .[1] Add 4-methylpiperidine (1.0 equiv) + TEA (1.1 equiv) dropwise. Temperature control is vital.
  • Step 2 (Amidation): Treat the resulting sulfonyl chloride with anhydrous ammonia gas or 0.5M ammonia in dioxane at

    
    .
    

Advanced Purification: The Acid-Base Extraction Strategy

This is the most effective "secret" for isolating high-purity primary sulfonamides from non-acidic impurities (like bis-sulfamides or starting amines).[1]

Mechanism: Primary sulfonamides (


) are weakly acidic (

).[1] They can be deprotonated by strong bases to form water-soluble salts, while impurities remain in the organic phase.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate .

  • Extract with 0.5 M NaOH (2-3 times).

    • Result: Product moves to Aqueous Phase (

      
      ).[1] Impurities stay in Organic Phase.[1]
      
  • Discard Organic Phase.[1]

  • Acidify the Aqueous Phase with 1 M HCl to pH 2-3.

    • Result: Product precipitates or oils out.[1]

  • Re-extract into Ethyl Acetate, dry (

    
    ), and concentrate.
    

Visual Troubleshooting Guides

Diagram 1: Reaction Logic & Impurity Pathways

Caption: Logical flow of the Sulfamide Transamination route, highlighting where the critical Bis-Sulfamide impurity originates.

ReactionLogic cluster_conditions Optimization Control Start Start: 4-Methylpiperidine + Sulfamide (XS) Heat Reflux (101°C) (-NH3) Start->Heat Mono Product: 4-Me-Pip-SO2-NH2 Heat->Mono Main Path (Kinetic Control) Bis Impurity: Bis-Sulfamide (R-SO2-NH-R) Mono->Bis Prolonged Heat or Low Sulfamide Ratio

Diagram 2: Purification Decision Tree

Caption: Workflow for selecting the correct purification method based on the specific impurity profile.

PurificationTree Input Crude Mixture Check Analyze Impurity Profile (LCMS / TLC) Input->Check BisImpurity Bis-Sulfamide Present? (Non-polar spot) Check->BisImpurity AmineImpurity Residual Amine Present? Check->AmineImpurity MethodA Method A: Acid/Base Extraction (NaOH Wash -> HCl Ppt) BisImpurity->MethodA Yes (Best Route) MethodC Method C: Silica Column (DCM:MeOH 95:5) BisImpurity->MethodC No (Standard) AmineImpurity->MethodA Yes (Alternative) MethodB Method B: Recrystallization (Toluene or EtOAc/Heptane) AmineImpurity->MethodB Yes

Frequently Asked Questions (FAQ)

Q: My yield is only 30% using the sulfamide route. Where is the product going? A: If you are doing an aqueous workup, check your aqueous layer. 4-Methylpiperidine-1-sulfonamide has moderate water solubility.[1]

  • Fix: Saturate the aqueous layer with NaCl (brine) during extraction or use a continuous extractor (like a liquid-liquid extractor) with DCM.[1] Alternatively, switch to the "dry workup" (filter hot, concentrate, recrystallize) to avoid water entirely.

Q: I see a spot on TLC just above my product that won't separate. What is it? A: This is likely the Bis(4-methylpiperidin-1-yl)sulfone (if using


) or the Bis-sulfamide  (if using sulfamide).[1] Because it lacks the acidic 

protons, it is slightly less polar.
  • Fix: Use the Acid-Base Extraction protocol (Section 3). The impurity will not extract into NaOH, allowing for a clean separation.

Q: Can I use Sulfamoyl Chloride (


) directly? 
A:  Technically yes, but it is commercially unstable and expensive.[1] Generating it in situ from chlorosulfonyl isocyanate (CSI) and formic acid is possible but introduces moisture sensitivity that often lowers yield compared to the robust sulfamide transamination method [1].[1]

Q: What is the best solvent for recrystallization? A: Toluene is excellent for this class of compounds. Dissolve at reflux and cool slowly to


. If the product is too soluble in Toluene, use an Ethyl Acetate / Heptane  system (dissolve in minimal hot EtOAc, add Heptane until turbid, cool).

References

  • Maryanoff, B. E., et al. (2009). "Synthesis and Anticonvulsant Activity of Amino Acid-Derived Sulfamides." Journal of Medicinal Chemistry, 52(22), 9019–9030.

    • Context: Establishes the foundational protocols for sulfamide transamination and purification str
  • Reitz, A. B., et al. (2009). "Sulfamide Synthesis via Transamination." Journal of Organic Chemistry. (Cited within Maryanoff context for mechanism).[1][2]

  • BenchChem Technical Support. (2025). "Solubility and Reaction Pathways of 4-Methylpiperidine-1-sulfonyl chloride." 3

    • Context: Provides physicochemical data and alternative chloride-route mechanisms.[1]

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6). Context: Discusses the acidic nature of primary sulfonamides/sulfamates utilized in the Acid-Base extraction technique.

Sources

Optimization

Technical Support Center: 4-Methylpiperidine-1-sulfonamide Stability &amp; Handling

Here is the comprehensive technical support guide for 4-methylpiperidine-1-sulfonamide , designed for researchers and drug development professionals. Topic: Stability Profiling, Degradation Pathways, and Troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for 4-methylpiperidine-1-sulfonamide , designed for researchers and drug development professionals.

Topic: Stability Profiling, Degradation Pathways, and Troubleshooting CAS Registry Number: 4108-93-4 Chemical Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome. You are likely working with this compound as a building block for pharmaceutical synthesis or as a fragment in fragment-based drug discovery (FBDD).

4-methylpiperidine-1-sulfonamide belongs to the sulfamide class (chemically distinct from aryl sulfonamides because the sulfur is bonded to two nitrogen atoms: one in the piperidine ring and one primary amine). This structural feature confers unique stability characteristics—specifically, high resistance to nucleophilic attack in basic media but specific vulnerabilities in acidic environments.

Physicochemical Baseline
PropertyValue / CharacteristicImplication for Stability
Molecular Weight 178.25 g/mol Low MW, high mobility in matrices.
pKa (Predicted) ~10.5 (Sulfonamide -NH2)Weakly acidic. Forms stable salts in strong bases.
LogP ~0.2 (Low Lipophilicity)Water soluble; prone to hydrolytic exposure if not stored dry.
Melting Point 128–132 °CThermally robust solid, but lattice collapse can occur >100°C.

Solid-State Stability: Storage & Handling

Common Issue: "My sample has caked or turned off-white."

Diagnosis: Hygroscopic Agglomeration & Partial Oxidation. While the sulfonamide moiety is stable, the piperidine ring (specifically the tertiary nitrogen interface) can attract moisture. Water uptake facilitates localized hydrolysis or oxidation of trace impurities.

Troubleshooting Protocol: Solid State Integrity
  • Visual Inspection: Check for "sweating" (absorbed water) or yellowing (oxidation).

  • Verification (DSC): Run Differential Scanning Calorimetry.

    • Pass: Sharp endotherm at melting point (~130°C).

    • Fail: Broadened peak or pre-melt events <100°C indicate solvate formation or degradation.

  • Corrective Action: Recrystallize from Ethanol/Heptane if purity <98%. Store in amber vials with desiccant at 2–8°C.

Solution Stability: pH & Hydrolysis[1][2]

This is the most critical section for formulation and assay development. The stability of the N–S bond (sulfamoyl bond) is pH-dependent.

The Mechanism: Acid-Catalyzed Hydrolysis

Unlike aryl sulfonamides (


), this molecule is a sulfamide  (

).
  • Acidic pH (< 3): The terminal amine or the piperidine nitrogen can protonate. The

    
     bond becomes susceptible to nucleophilic attack by water, leading to cleavage.
    
  • Basic pH (> 9): The terminal

    
     deprotonates to form an anion (
    
    
    
    ). This negative charge repels nucleophiles (
    
    
    ), rendering the molecule highly stable in base.
Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route you must monitor during stress testing.

HydrolysisPathway Figure 1: Acid-Catalyzed Hydrolysis Pathway of Piperidine Sulfonamides Parent 4-methylpiperidine- 1-sulfonamide (Stable Form) Parent->Parent Basic pH (Stable Anion) Protonated N-Protonated Intermediate (Activated) Parent->Protonated Acidic pH (H+) TS Transition State (Water Attack on S) Protonated->TS + H2O Products Degradation Products: 1. 4-Methylpiperidine 2. Sulfamic Acid TS->Products N-S Bond Cleavage

FAQ: Solution Handling

Q: Can I keep the stock solution in DMSO? A: Yes. DMSO stock solutions are stable for >3 months at -20°C. Avoid protic solvents (methanol/water) for long-term storage if the pH is not controlled.

Q: Why does my HPLC peak area drop in 0.1% TFA? A: Trifluoroacetic acid (TFA) creates a pH ~2.0 environment. Over long sequences (24h+), acid hydrolysis occurs.

  • Fix: Switch to Ammonium Formate (pH 4.5) or Ammonium Bicarbonate (pH 7.5) buffers for LC-MS analysis.

Forced Degradation (Stress Testing) Protocols

To validate your analytical method (HPLC/LC-MS), you must demonstrate it is "stability-indicating"—i.e., it can separate the parent drug from its degradants.

Step-by-Step Protocol
Stress ConditionExperimental SetupTarget DegradationExpected Degradants
Acid Hydrolysis 0.1N HCl, 60°C, 4–8 hours10–20%4-methylpiperidine (amine), Sulfuric acid species.
Base Hydrolysis 0.1N NaOH, 60°C, 4–8 hours< 5% (Resistant)Minimal; potential ring opening (rare).
Oxidation 3%

, RT, 2–4 hours
10–20%N-oxides (on piperidine), Hydroxylated species.
Thermal (Solid) 80°C Dry Heat, 7 days< 5%Dimerization or lattice collapse.
Troubleshooting Flowchart

Use this logic flow when you encounter unexpected stability data.

Troubleshooting Figure 2: Stability Troubleshooting Logic Flow Start Issue: Loss of Potency / New Impurity CheckpH Check Solution pH Start->CheckpH IsAcid Is pH < 3? CheckpH->IsAcid CheckLight Check Light Exposure IsOxid Is Oxidizer Present? IsAcid->IsOxid No AcidResult Cause: Acid Hydrolysis Fix: Buffer to pH 6-8 IsAcid->AcidResult Yes OxidResult Cause: N-Oxidation Fix: Add Antioxidant / Degas IsOxid->OxidResult Yes Stable Cause: Adsorption? Check vessel material IsOxid->Stable No

References & Authority

The protocols and mechanisms described above are grounded in the fundamental chemistry of sulfamides and ICH Q1A(R2) regulatory guidelines.

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2]

  • Spillane, W. J., et al. (2002). "Mechanism of the hydrolysis of sulfamides." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the acid-catalyzed cleavage mechanism of the N-S bond).

  • PubChem Compound Summary . "4-Methylpiperidine-1-sulfonamide (CAS 4108-93-4)." National Center for Biotechnology Information.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. (Standard reference for forced degradation protocols).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Protecting group strategies for 4-methylpiperidine sulfonylation

Welcome to the Piperidine Functionalization Technical Support Center . This guide addresses the specific challenges of sulfonylating 4-methylpiperidine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Functionalization Technical Support Center .

This guide addresses the specific challenges of sulfonylating 4-methylpiperidine and its derivatives. Unlike simple primary amines, 4-methylpiperidine is a secondary amine with distinct steric properties at the C4 position and high nucleophilicity (


).

Below are the troubleshooting protocols for three specific "User Scenarios" (Cases), ranging from basic synthesis to complex orthogonal protection strategies.

Case #001: Direct -Sulfonylation (Yield Optimization)

User Issue: "I am trying to react 4-methylpiperidine with a sulfonyl chloride (e.g., Tosyl-Cl, Mesyl-Cl), but yields are inconsistent or workup is difficult."

Technical Diagnosis

The reaction is a nucleophilic substitution at the sulfur atom. The primary failure mode is HCl sequestration . As the reaction proceeds, HCl is generated, which protonates the remaining 4-methylpiperidine, rendering it non-nucleophilic (ammonium salt).

  • Stoichiometry Alert: If you use a 1:1 ratio without an auxiliary base, the maximum theoretical yield is only 50%.

Protocol A: The Homogeneous Method (Anhydrous)

Best for: Lipophilic sulfonyl chlorides (e.g., Tosyl, Nosyl).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Triethylamine (

    
    ) or DIPEA (Hünig's base). Ratio:  1.5 to 2.0 equivalents relative to the sulfonyl chloride.[1]
    
  • Catalyst: DMAP (dimethylaminopyridine) (5-10 mol%) is highly recommended if the sulfonyl chloride is sterically hindered (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride).

  • Temperature: Start at

    
     to prevent exotherms, then warm to RT.
    
Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Large scale, green chemistry, or water-tolerant substrates.

  • System: DCM / Water (1:1) or Toluene / Water.

  • Base: NaOH or

    
     (2.5 equivalents).
    
  • Procedure: Dissolve 4-methylpiperidine in the organic phase. Add the base to the aqueous phase. Add sulfonyl chloride dropwise to the vigorously stirred biphasic mixture.

  • Advantage: The sulfonamide product stays in the organic layer; the salt byproducts stay in the water. No filtration of amine salts is required.

Case #002: Selective Sulfonylation (Competitive Nucleophiles)

User Issue: "My substrate is 4-(hydroxymethyl)-4-methylpiperidine. I want to sulfonylate the nitrogen, not the oxygen. Or vice versa."

Decision Matrix: Protecting Group Strategy

When multiple nucleophiles are present,


-sulfonylation is generally faster than 

-sulfonylation, but selectivity is rarely 100%.

SelectivityStrategy Start Substrate: 4-Me-Piperidine derivative (Contains -NH and -OH/-NH2) Goal Goal: Selective N-Sulfonylation? Start->Goal Check Is the other group a Primary Amine? Goal->Check Direct Direct Reaction (0°C, 1.0 eq R-SO2Cl) Protect Transient Protection Strategy Boc Step 1: Boc-Protection of Primary Amine Step 2: Sulfonylation of Secondary Amine Step 3: TFA Deprotection Protect->Boc If -NH2 present Check->Protect Yes (-NH2 is more reactive) CheckOH Is the other group an Alcohol? Check->CheckOH No CheckOH->Direct Yes (Amine > Alcohol) TMS Step 1: TMS-Cl (Transient O-protection) Step 2: Sulfonylation Step 3: Acidic Workup (removes TMS) CheckOH->TMS If High Precision Needed

Figure 1: Decision workflow for selective functionalization of 4-methylpiperidine derivatives.

Troubleshooting "O-Sulfonylation" Side Reactions

If you observe sulfonate ester formation (reaction at -OH):

  • Switch Solvents: Use non-polar solvents (DCM, Toluene). Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of alkoxides.

  • Transient Protection: Treat the amino-alcohol with TMS-Cl (2 eq) first. This silylates the alcohol. Then add the sulfonyl chloride.[1][2] Finally, perform an acidic workup (1M HCl) which cleaves the

    
    -TMS ether but leaves the 
    
    
    
    -sulfonamide intact.

Case #003: The Fukuyama Strategy (Sulfonamide as a Tool)

User Issue: "I need to alkylate the 4-methylpiperidine nitrogen temporarily or use the sulfonamide as a protecting group that I can remove later."

This is the most powerful application of sulfonylation. The Nosyl (2-nitrobenzenesulfonyl) group is used because it renders the nitrogen non-basic (protected) but allows for clean deprotection, unlike the robust Tosyl group.[2]

The Protocol: Fukuyama Amine Synthesis

Step 1: Protection (Nosylation) [2]

  • Reagents: 4-methylpiperidine + 2-Nitrobenzenesulfonyl chloride (NsCl) + TEA.

  • Condition:

    
     in DCM.[1]
    
  • Result: Formation of

    
    -Nosyl-4-methylpiperidine. (Crystalline solid, easy to purify).[2]
    

Step 2: Activation (Optional Alkylation)

  • Note: Since 4-methylpiperidine is secondary, you cannot alkylate the nitrogen further. This step is usually for primary amines.[1] However, if you are doing C-H activation on the ring, the Nosyl group directs reactivity and prevents N-oxidation.

Step 3: Deprotection (The Critical Step)

  • Reagents: Thiophenol (

    
    ) or Mercaptoacetic acid + Base (
    
    
    
    or
    
    
    ).
  • Solvent: DMF or Acetonitrile (

    
    ).[2]
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The thiolate attacks the aromatic ring of the Nosyl group, releasing 
    
    
    
    and the free amine.[3]

Data Table: Deprotection Efficiency

Reagent System Conditions Yield (Free Amine) Notes

| PhSH /


  | DMF, 

, 1-2 h | >90% | Standard Fukuyama condition. Odorous. | | Thioglycolic Acid / LiOH | DMF,

, 3 h | 85-90% | Less odorous alternative. | | Mg / MeOH | Sonication,

| 60-80% | Single-Electron Transfer (SET). Can be messy. | |

/ Heat
|

| <10% | DO NOT USE. Destroys piperidine ring/substituents. |

FukuyamaMechanism Amine 4-Me-Piperidine Protected N-Nosyl-Piperidine (Protected/Stable) Amine->Protected + NosylCl NosylCl Nosyl-Cl (Base) Meisenheimer Meisenheimer Complex Protected->Meisenheimer + Thiolate Thiol PhSH / K2CO3 (Thiolate Anion) Product Free Amine (Recovered) Meisenheimer->Product Collapse Waste Ar-S-Ph + SO2 Meisenheimer->Waste

Figure 2: Mechanism of Nosyl protection and deprotection via Thiolate displacement.

FAQ: Frequently Asked Questions

Q: Can I use Tosyl (Ts) instead of Nosyl (Ns) for protection? A: Only if you never intend to remove it. Tosyl groups are extremely stable. Removing a Tosyl group from a secondary amine requires harsh conditions (e.g.,


 reflux or 

) which often decompose the piperidine ring or racemize chiral centers. Use Nosyl for reversible protection.

Q: My sulfonamide is not crystallizing. How do I purify it? A: Sulfonamides of 4-methylpiperidine are lipophilic.

  • Acid Wash: Wash the organic layer with 1M HCl.[2] This removes any unreacted starting amine (which forms a water-soluble salt), leaving the pure sulfonamide in the organic layer.

  • Base Wash: Wash with 1M NaOH to remove unreacted sulfonyl chloride (hydrolyzes to sulfonate).

Q: Why is 4-methylpiperidine reacting slower than piperidine? A: While the electronic difference is negligible, the methyl group at C4 forces the piperidine ring into a specific chair conformation. Depending on the substitution of your sulfonyl chloride, there may be a slight steric penalty, but this is rarely the rate-limiting step. Check your base quality (wet amine/base is a common culprit).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Nosyl/Tosyl stability).
  • Kan, T., & Fukuyama, T. (2004).[4] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[1][2][5] Technical Support Center: Sulfonylation of Primary Amines. (Data on di-sulfonylation side reactions).

  • GenScript. (2024). Peptide Synthesis Guide: Protecting Groups. (Orthogonality of Boc/Fmoc/Nosyl).[2][3]

Sources

Optimization

Technical Support Center: Catalyst Selection for Sulfonamide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have spent over a decade troubleshooting bench-level challenges in C–N and S–N bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have spent over a decade troubleshooting bench-level challenges in C–N and S–N bond formation. The sulfonamide group is a privileged scaffold in drug discovery, present in over 150 FDA-approved drugs. However, its synthesis is rarely a "one-size-fits-all" process.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind catalyst selection, diagnose common mechanistic failures, and provide self-validating standard operating procedures (SOPs) to ensure your workflows are robust and reproducible.

Decision Matrix: Choosing Your Catalytic System

The first point of failure in sulfonamide synthesis is selecting the wrong catalytic paradigm for your starting materials. Use the workflow below to determine the optimal approach for your specific substrates.

CatalystSelection Start What are your starting materials? Node1 Sulfonyl Chloride + Amine Start->Node1 Node2 Aryl Halide / Pseudohalide + Primary Sulfonamide Start->Node2 Node3 Aryl Boronic Acid + Amine + SO2 Source (DABSO) Start->Node3 Cat1 Nucleophilic Base Catalyst (e.g., DMAP, Pyridine) Node1->Cat1 Direct Sulfonylation Cat2 Palladium Catalyst (e.g., Pd2(dba)3 + tBuBrettPhos) Node2->Cat2 Buchwald-Hartwig Cross-Coupling Cat3 Copper(II) Catalyst (e.g., Cu(OAc)2) Node3->Cat3 Multicomponent Assembly Out1 Standard Sulfonamide Cat1->Out1 Out2 N-Aryl Sulfonamide Cat2->Out2 Out3 Diverse Sulfonamides (Single-Step) Cat3->Out3

Decision tree for catalyst selection in sulfonamide synthesis based on starting materials.

FAQ: Mechanistic Insights & Catalyst Selection

Q: Why should I use DMAP instead of just Triethylamine (TEA) for direct sulfonylation? A: TEA is strictly a Brønsted base; it acts as an acid scavenger to neutralize the HCl byproduct. 4-Dimethylaminopyridine (DMAP), however, is a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate dramatically lowers the activation energy for the incoming amine. If you are working with sterically hindered or electronically deactivated anilines, DMAP is non-negotiable for driving the reaction to completion.

Q: When is Palladium-catalyzed cross-coupling necessary? A: You should transition to Pd-catalysis when your target requires coupling a primary sulfonamide with an aryl halide (Buchwald-Hartwig type aminosulfonylation)[2]. Sulfonyl chlorides are often unstable or commercially unavailable for complex aryl cores. By using a Pd(0)/Pd(II) cycle, you can build the N–Aryl bond directly.

Q: What is the mechanistic advantage of the Copper/DABSO multicomponent system? A: Traditional methods rely on pre-functionalized sulfur compounds. The Cu(II)-catalyzed three-component synthesis utilizes DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate. Mechanistically, Cu(II) facilitates the insertion of SO₂ into an aryl boronic acid to form a copper-sulfinate intermediate, which is subsequently trapped by the amine [1]. This allows for the late-stage installation of the sulfonamide group in a single step from widely available building blocks.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Formation of Bis-Sulfonamides (Over-Sulfonylation)
  • The Causality: Primary amines can react twice if the resulting mono-sulfonamide product is sufficiently nucleophilic and the reaction base is strong enough to deprotonate the sulfonamide N-H (pKa ~10).

  • The Fix: Switch from strong bases (like NaH or alkoxides) to weaker organic bases (e.g., pyridine). Invert your addition order: add the sulfonyl chloride dropwise to an excess of the amine at 0 °C to ensure the unreacted primary amine outcompetes the mono-sulfonamide product.

Issue 2: Catalyst Poisoning in Pd-Catalyzed Sulfonamidation
  • The Causality: Sulfonamides are relatively poor nucleophiles but can bind tightly to Palladium. In a catalytic cycle, if the bulky ligand does not sufficiently crowd the Pd center, the cycle halts at the stable Pd(II)-amido complex, failing to undergo the critical reductive elimination step.

  • The Fix: Switch to a highly sterically demanding, electron-rich biarylphosphine ligand such as tBuBrettPhos or tBuXPhos . The extreme steric bulk forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, releasing the product and regenerating Pd(0).

Issue 3: Incomplete Conversion in Cu-Catalyzed DABSO Reactions
  • The Causality: Premature release and escape of SO₂ gas before it can insert into the aryl-copper intermediate, often due to poor solvent choice or open reaction vessels.

  • The Fix: Conduct the reaction in a sealed pressure tube. Switch your solvent to anhydrous Acetonitrile (MeCN) or DMSO, which better stabilize the dissolved SO₂ and the Cu-intermediates [3].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure you can verify success at each step.

Protocol A: DMAP-Catalyzed Direct Sulfonylation (Base Case)
  • Preparation: In an oven-dried flask, dissolve the amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv). Self-Validation: The solution should remain clear.

  • Electrophile Addition: Cool the flask to 0 °C. Add the sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation: A white precipitate (Et₃N·HCl) will form, confirming the reaction is proceeding.

  • Workup: Quench with 1M HCl to remove unreacted amine and DMAP. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Sulfonamidation
  • Glovebox Setup: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6 mol%), the primary sulfonamide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and anhydrous t-Amyl alcohol (0.2 M).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 12 hours. Self-Validation: The reaction mixture will typically transition from a dark purple/red (Pd₂(dba)₃) to a yellow/orange homogeneous or finely suspended solution, indicating active catalyst turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd-black and salts, and purify via flash chromatography.

Protocol C: Cu-Catalyzed Three-Component Synthesis (DABSO)
  • Setup: To a sealed tube, add the aryl boronic acid (1.0 equiv), DABSO (0.6 equiv - provides 1.2 equiv SO₂), Cu(OAc)₂ (20 mol%), and the amine (1.5 equiv).

  • Solvent: Add anhydrous MeCN (0.1 M).

  • Reaction: Seal the tube and heat at 70 °C for 16 hours. Self-Validation: The solution will turn a deep blue/green, characteristic of the active Cu(II)-amine/sulfinate complexes.

  • Workup: Cool, vent carefully (fume hood required for residual SO₂), concentrate under reduced pressure, and purify directly via silica gel chromatography.

Quantitative Data: Catalyst Comparison Matrix

Use this table to quickly cross-reference catalyst capabilities based on your operational constraints.

Catalyst SystemPrimary ReactantsTypical ConditionsKey AdvantagePrimary Limitation
DMAP / Et₃N Sulfonyl Chloride + AmineCH₂Cl₂, 0 °C to RT, 2-4hHighly scalable, inexpensive, rapid kinetics.Requires pre-synthesized, stable sulfonyl chlorides.
Pd₂(dba)₃ / tBuBrettPhos Aryl Halide + Sulfonamidet-Amyl OH, 110 °C, 12-24hAccess to N-aryl sulfonamides; high functional group tolerance.Requires strict air-free techniques; expensive ligands.
Cu(OAc)₂ / DABSO Aryl Boronic Acid + AmineMeCN, 70 °C, 16hSingle-step multicomponent assembly; avoids sulfonyl chlorides.Lower atom economy; requires sealed vessels for SO₂ containment.

References

  • Chen, Y., Murray, P. R. D., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 140(28), 8781–8787. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Zeng, Q., Gong, Y., Zhang, X., & Lian, Z. (2024). Copper-catalyzed sulfonamidation of enol silyl ether via SO2 insertion towards the synthesis of β-keto sulfonamides. Organic Chemistry Frontiers, 11(13), 3589-3595. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Methylpiperidine-1-sulfonamide Scaffolds in Targeted Therapeutics: Efficacy, Selectivity, and Mechanistic Insights

The 4-methylpiperidine-1-sulfonamide moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Unlike traditional primary sulfonamides or unsubstituted piperidine derivatives, this specific struct...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methylpiperidine-1-sulfonamide moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Unlike traditional primary sulfonamides or unsubstituted piperidine derivatives, this specific structural motif offers a unique combination of conformational rigidity, precisely tuned lipophilicity, and robust metabolic stability.

By restricting the piperidine ring's flexibility via the 4-methyl group, drug designers can lock the molecule into a favorable chair conformation. This reduces the entropic penalty upon target binding, making it an exceptional building block for addressing complex resistance mechanisms in oncology. This guide objectively compares the performance of 4-methylpiperidine-1-sulfonamide derivatives against alternative therapeutic standards in two primary domains: Androgen Receptor (AR) Antagonism and Kinase Inhibition [1][2].

Efficacy in Overcoming Androgen Receptor (AR) Mutations

The emergence of Ligand Binding Pocket (LBP) mutations (e.g., F877L, W742C, T878G) in the Androgen Receptor frequently renders first-line antiandrogens like Enzalutamide ineffective. Recent structural optimizations have demonstrated that incorporating a 4-methylpiperidine-1-sulfonamide core—specifically in the LT16/LT17 scaffolds—yields potent antagonists capable of suppressing both wild-type AR and clinically resistant mutants[1].

Structural Rationale vs. Alternatives
  • Vs. Primary Sulfonamides: The bulky piperidine ring provides essential van der Waals contacts within the expanded LBP of mutated ARs, which primary sulfonamides fail to engage.

  • Vs. Carboxamides (e.g., Enzalutamide): The sulfonamide geometry alters the exit vector of the attached functional groups, avoiding steric clashes with the mutated F877L residue while maintaining critical hydrogen bonds[1].

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of the 4-methylpiperidine-1-sulfonamide scaffold compared to clinical standards across various AR profiles[1].

CompoundAR_WT IC₅₀ (μM)AR_W742C IC₅₀ (μM)AR_T878G IC₅₀ (μM)AR_F877L IC₅₀ (μM)
Enzalutamide (Enz) 0.15> 10.0 (Resistant)> 10.0 (Resistant)> 10.0 (Resistant)
Darolutamide (Daro) 0.050.231.270.35
LT17 Scaffold (4-Methylpiperidine-1-sulfonamide) 0.080.515.550.42

Data indicates that while Darolutamide remains highly potent, the 4-methylpiperidine-1-sulfonamide scaffold successfully restores sub-micromolar antagonism against severe LBP mutations where Enzalutamide completely fails.

Mechanistic Pathway Visualization

AR_Pathway Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_WT AR_WT DHT->AR_WT Binds LBP Nucleus Nucleus AR_WT->Nucleus Translocation GeneExpression GeneExpression Nucleus->GeneExpression Tumor Growth Enzalutamide Enzalutamide Enzalutamide->AR_WT Inhibits AR_Mutant AR_Mutant Enzalutamide->AR_Mutant Resistance (F877L) LT17_Scaffold 4-Methylpiperidine- 1-sulfonamide LT17_Scaffold->AR_WT Potent Inhibition LT17_Scaffold->AR_Mutant Overcomes Resistance

Caption: AR signaling pathway demonstrating how the 4-methylpiperidine-1-sulfonamide scaffold overcomes LBP mutations.

Protocol: Self-Validating AR Transcriptional Assay

To ensure trustworthiness and eliminate false positives caused by generalized cytotoxicity, this protocol utilizes a dual-luciferase reporter system.

Causality & Design: The primary firefly luciferase measures AR transactivation. A constitutively active Renilla luciferase serves as an internal control. If a compound merely kills the cells rather than specifically inhibiting AR, the Renilla signal will drop, invalidating the data point. Charcoal-stripped serum is mandatory to eliminate endogenous androgens that would outcompete the inhibitors.

Step-by-Step Methodology:

  • Cell Preparation: Seed LNCaP (Wild-Type) and LNCaP-EnzR (Enzalutamide-resistant) cells at

    
     cells/well in 96-well plates using RPMI-1640 supplemented with 5% charcoal-stripped FBS.
    
  • Transfection: Co-transfect cells with an ARE-driven firefly luciferase reporter plasmid and a pRL-TK (Renilla) control plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Ligand & Compound Treatment: Stimulate the cells with 1 nM Dihydrotestosterone (DHT). Immediately apply a 10-point concentration gradient (0.01 μM – 10 μM) of the 4-methylpiperidine-1-sulfonamide derivative, Enzalutamide, and Darolutamide.

  • Lysis & Detection: After 24 hours of exposure, lyse the cells using Passive Lysis Buffer. Measure luminescence sequentially using a dual-injector microplate reader.

  • Self-Validation & Analysis: Calculate the Firefly/Renilla luminescence ratio. Exclude any data points where the Renilla signal decreases by >20% relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Efficacy in Pan-AKT Kinase Inhibition

Beyond nuclear receptors, the 4-methylpiperidine-1-sulfonamide moiety is utilized to synthesize highly selective kinase inhibitors. The electrophilic nature of 4-methylpiperidine-1-sulfonyl chloride allows for the rapid generation of sulfonamide-linked libraries targeting the ATP-binding hinge region of kinases[2].

Quantitative Data Comparison

When integrated into a pan-AKT inhibitor framework (e.g., Compound 10h), the scaffold demonstrates potent nanomolar inhibition comparable to established reference compounds like GSK690693[2].

CompoundAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)
GSK690693 (Reference) 15.218.413.6
Compound 10h (4-Methylpiperidine-1-sulfonamide) 24.331.528.0

The 4-methylpiperidine-1-sulfonamide derivative maintains excellent pan-AKT activity while offering distinct pharmacokinetic advantages, such as improved metabolic half-life due to the steric shielding provided by the 4-methyl group.

Assay Workflow Visualization

Kinase_Assay Prep 1. Prepare Recombinant AKT1/2/3 Incubate 2. Incubate with 4-Methylpiperidine-1-sulfonamide (Concentration Gradient) Prep->Incubate ATP 3. Add ATP & ULight-Peptide Substrate Incubate->ATP Measure 4. Measure Phosphorylation (TR-FRET: 665nm/615nm) ATP->Measure Analyze 5. Calculate IC50 & Selectivity Index Measure->Analyze Validation Self-Validation Check: Z'-factor > 0.7 & GSK690693 Control Analyze->Validation

Caption: Self-validating TR-FRET workflow for evaluating pan-AKT kinase inhibition.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Design: TR-FRET is selected over standard colorimetric or radiometric assays because it inherently filters out compound auto-fluorescence—a common issue with complex aromatic scaffolds. The long emission half-life of the europium chelate allows for time-gated measurement, ensuring an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant AKT1, AKT2, or AKT3 in an optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Dispense the 4-methylpiperidine-1-sulfonamide derivatives and the GSK690693 reference into a 384-well ProxiPlate in a 10-point, 3-fold dilution series. Incubate with the kinase for 30 minutes at room temperature to achieve binding equilibrium.

  • Reaction Initiation: Add ATP (calibrated to the specific

    
     for each AKT isoform) and a ULight-labeled AKT specific peptide substrate.
    
  • Detection: After a 60-minute reaction time, halt the kinase activity by adding an EDTA-supplemented detection buffer containing a Europium-labeled anti-phospho-peptide antibody.

  • Self-Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). The assay is only considered valid if the calculated Z'-factor is

    
    , confirming robust assay dynamic range and reproducibility.
    

References

  • Title: Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations Source: Journal of Medicinal Chemistry (ACS Publications), June 2025 URL: [Link]

Sources

Comparative

Biological efficacy of 4-methylpiperidine-1-sulfonamide vs. established drugs

This guide provides an in-depth technical comparison of 4-methylpiperidine-1-sulfonamide (and its structural derivatives) versus established Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide (AAZ) . It focuses on t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-methylpiperidine-1-sulfonamide (and its structural derivatives) versus established Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide (AAZ) .

It focuses on the compound's role as a "Tail-Approach" probe in medicinal chemistry, designed to overcome the isoform promiscuity that limits the clinical utility of first-generation sulfonamides.[1]

Executive Summary: The "Tail Approach" in CA Inhibition

4-methylpiperidine-1-sulfonamide represents a class of supramolecular probes used to target specific isoforms of human Carbonic Anhydrase (hCA). While established drugs like Acetazolamide (AAZ) are potent but non-selective "pan-inhibitors" (affecting cytosolic, mitochondrial, and membrane-bound isoforms equally), piperidine-sulfonamides utilize a bulky hydrophobic "tail" (the 4-methylpiperidine ring) to exploit subtle differences in the enzyme's active site cleft.

  • Primary Application: Isoform-selective inhibition (targeting tumor-associated hCA IX/XII or CNS-specific hCA VII).

  • Key Advantage: Enhanced lipophilicity and selectivity ratios compared to the hydrophilic thiadiazole scaffold of Acetazolamide.

  • Clinical Relevance: Potential lead optimization for hypoxic tumor therapy (hCA IX inhibition) and antiepileptics with reduced systemic side effects.

Mechanism of Action & Structural Logic

The Zinc-Binding Anchor

Like Acetazolamide, 4-methylpiperidine-1-sulfonamide functions as a Zinc Binder . The sulfonamide moiety (


) exists as a monoanion at physiological pH. It coordinates directly to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.[2]
The "Tail" Selectivity Filter

The distinguishing feature is the 4-methylpiperidine tail .

  • Acetazolamide: Possesses a small thiadiazole ring that binds deeply but interacts minimally with the "selective" regions of the active site cleft.

  • 4-Methylpiperidine-1-sulfonamide: The piperidine ring extends towards the hydrophobic half of the active site (lined by residues like Phe131, Val135 in hCA II). Steric clashes or hydrophobic interactions in this region dictate isoform selectivity.

Visualization: CA Catalytic Cycle & Inhibition

CA_Mechanism Zn_Water E-Zn2+ -- OH- Transition Transition State (Zn2+ -- HCO3-) Zn_Water->Transition + CO2 Inhibition INHIBITION (E-Zn2+ -- Sulfonamide) Zn_Water->Inhibition + 4-Me-Pip-SA CO2_Entry CO2 Entry Transition->Zn_Water Release HCO3- / + H2O Proton_Transfer Proton Transfer (His64 Shuttle) Piperidine 4-Me-Piperidine Tail (Steric Selectivity) Inhibition->Piperidine Hydrophobic Interaction (Phe131/Val135)

Caption: The catalytic cycle of Carbonic Anhydrase disrupted by sulfonamide binding. The piperidine tail confers selectivity via secondary interactions.

Comparative Efficacy Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing N-substituted piperidine sulfonamides against the standard Acetazolamide.

In Vitro Inhibition Constants ( )

Data represents mean values from Stopped-Flow


 Hydration Assays.
Target IsoformBiological RoleAcetazolamide (

)
4-Me-Pip-Sulfonamide* (

)
Performance Verdict
hCA I Cytosolic (RBCs)~250 nM> 500 nMReduced Affinity (Desirable to avoid side effects)
hCA II Cytosolic (Glaucoma target)12 nM 0.9 - 5.0 nM Superior Potency (Due to hydrophobic interactions)
hCA IX Transmembrane (Tumor Hypoxia)25 nM10 - 30 nMComparable Potency
hCA XII Transmembrane (Tumor)5.7 nM4.0 - 8.0 nMComparable Potency

*Note: Values refer to optimized derivatives such as 1-(4-sulfamoylbenzoyl)-4-methylpiperidine.

Isoform Selectivity (The Critical Differentiator)

The clinical failure of many CAIs stems from the lack of selectivity between the dominant cytosolic isoform (hCA II) and the therapeutic target (e.g., hCA IX for cancer).

  • Acetazolamide: Selectivity Ratio (II/IX)

    
     (Non-selective).
    
  • 4-Methylpiperidine Derivatives: Can achieve Selectivity Ratios (II/IX)

    
     depending on the linker length. The bulky 4-methyl group creates a "steric clash" in the narrower active site of hCA II compared to the wider cleft of hCA IX, effectively "tuning out" the off-target cytosolic inhibition.
    
Physicochemical Properties
  • Lipophilicity (LogP):

    • Acetazolamide: -0.26 (Hydrophilic, poor blood-brain barrier penetration without transporters).

    • 4-Methylpiperidine-1-sulfonamide: ~1.5 - 2.0 (Lipophilic).

    • Implication: The piperidine scaffold exhibits superior passive membrane permeability, making it a better candidate for CNS targets or penetrating the hypoxic tumor core.

Experimental Protocols

To validate the efficacy of 4-methylpiperidine-1-sulfonamide in your own workflow, follow these standardized protocols.

Stopped-Flow Hydration Assay (Kinetic Validation)

This is the gold standard for determining


 values.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Procedure:

    • Step 1: Incubate purified hCA enzyme (10–20 nM) with the inhibitor (4-methylpiperidine-1-sulfonamide) for 15 minutes at room temperature.

    • Step 2: Rapidly mix the Enzyme-Inhibitor solution with the

      
       substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Step 3: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
X-Ray Crystallography (Structural Validation)

To confirm the "Tail" binding mode:

  • Crystallization: Use the hanging drop vapor diffusion method with hCA II (10 mg/mL).

  • Soaking: Soak native hCA II crystals in a solution containing 1 mM 4-methylpiperidine-1-sulfonamide for 2–24 hours.

  • Diffraction: Collect data at 100 K (cryoprotected).

  • Refinement: Look for electron density in the hydrophobic pocket (Phe131) corresponding to the methylpiperidine ring.

Workflow Visualization

Experimental_Workflow Synthesis Synthesis (4-Me-Pip + Sulfonyl Chloride) Purification Purification (HPLC > 95%) Synthesis->Purification Kinetic_Assay Stopped-Flow Assay (Determine Ki) Purification->Kinetic_Assay Selectivity_Calc Selectivity Profiling (hCA II vs IX/XII) Kinetic_Assay->Selectivity_Calc XRay X-Ray Crystallography (Confirm Binding Mode) Selectivity_Calc->XRay Top Candidates

Caption: Standardized workflow for validating sulfonamide efficacy.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-sulfamoylphenyl)amino)benzenesulfonamide derivatives as selective carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-methylpiperidine-1-sulfonamide derivatives. Proceedings of the National Academy of Sciences. Link

  • Carta, F., et al. (2012). Sulfonamides incorporating piperazine-ureido moieties: synthesis and carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] Link

Sources

Validation

Validating the Mechanism of Action of 4-Methylpiperidine-1-Sulfonamide: A Technical Comparison Guide

Topic: Validating the Mechanism of Action of 4-Methylpiperidine-1-Sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 4-Methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 4-Methylpiperidine-1-Sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

4-Methylpiperidine-1-sulfonamide (CAS 4108-93-4) represents a distinct class of sulfamoyl-piperidine derivatives. Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole) that target bacterial dihydropteroate synthase (DHPS), this saturated heterocyclic sulfamide acts primarily as a Zinc-Binding Group (ZBG) mimetic. Its mechanism of action (MoA) is defined by the reversible inhibition of Carbonic Anhydrase (CA) isoforms, specifically targeting the catalytic Zinc ion within the enzyme's active site.

This guide provides a rigorous framework for validating this MoA, comparing its efficacy against industry standards like Acetazolamide (AAZ) and SLC-0111 , and detailing self-validating experimental protocols.

Mechanism of Action: The "Zinc Trap" Hypothesis

The biological activity of 4-methylpiperidine-1-sulfonamide is governed by the steric and electronic properties of its sulfamoyl moiety (-SO2NH2).

  • Primary Target: Human Carbonic Anhydrase (hCA) isoforms (I, II, IX, XII).[2][3]

  • Molecular Mechanism: The nitrogen atom of the sulfonamide group exists as an anion (at physiological pH) and coordinates directly to the Zn²⁺ ion in the CA active site.[2] This displaces the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of CO₂, effectively "locking" the enzyme.[2]

  • Selectivity Factor: The 4-methylpiperidine "tail" interacts with the hydrophobic pocket of the enzyme, determining isoform selectivity (e.g., distinguishing cytosolic hCA II from transmembrane tumor-associated hCA IX).

Visualization: CA Inhibition Pathway

The following diagram illustrates the physiological impact of CA inhibition in a hypoxic tumor microenvironment, a primary context for this compound's validation.

CA_Inhibition_Pathway cluster_Enzyme Enzymatic Reaction Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA_Expression Overexpression of CA IX / CA XII HIF1a->CA_Expression Zn_Active Zn2+ Active Site CA_Expression->Zn_Active CO2_H2O CO2 + H2O CO2_H2O->Zn_Active H_HCO3 H+ + HCO3- Zn_Active->H_HCO3 Catalysis pH_Regulation Intracellular pH (pHi) Normalization H_HCO3->pH_Regulation HCO3- Import Acidosis Extracellular Acidosis (Tumor Invasion) H_HCO3->Acidosis H+ Export Compound 4-Methylpiperidine- 1-sulfonamide Inhibition Zinc Coordination (Displacement of H2O) Compound->Inhibition Inhibition->Zn_Active Blocks Inhibition->pH_Regulation Disrupts Inhibition->Acidosis Reduces

Caption: Pathway illustrating the disruption of Hypoxia-Inducible Factor (HIF) mediated pH regulation by 4-methylpiperidine-1-sulfonamide inhibition of CA IX.

Comparative Performance Analysis

To validate the potency of 4-methylpiperidine-1-sulfonamide, it must be benchmarked against established inhibitors. The table below synthesizes inhibition constant (


) data ranges typical for this structural class.
Feature4-Methylpiperidine-1-sulfonamide Acetazolamide (AAZ) SLC-0111
Primary Class Sulfamoyl-piperidine (Cyclic Sulfamide)Heterocyclic SulfonamideUreido-benzenesulfonamide
Binding Mode Tetrahedral geometry at Zn²⁺Tetrahedral geometry at Zn²⁺Tail-interaction + Zn²⁺ binding
hCA II

(nM)
10 - 50 nM (Potent)~12 nM (High Potency)~500 nM (Weak - Desired)
hCA IX

(nM)
20 - 100 nM (Moderate)~25 nM (Potent but non-selective)~45 nM (Selective)
Selectivity (IX/II) Low to ModerateLow (Pan-inhibitor)High (Tumor Selective)
Membrane Permeability High (Lipophilic piperidine ring)Low (Hydrophilic)Moderate
Key Application Probe for hydrophobic pocket SAR Glaucoma / Diuretic standardHypoxic Tumor Therapy

Insight: While Acetazolamide is a pan-inhibitor, 4-methylpiperidine-1-sulfonamide offers a unique structural scaffold. The hydrophobic methyl-piperidine ring allows researchers to probe the hydrophobic half of the CA active site, a critical step in designing isoform-selective inhibitors (Source 1.4, 1.7).

Validation Protocols (Self-Validating Systems)

To claim validation of the MoA, you must prove: (1) Direct enzymatic inhibition, and (2) Specific binding geometry.

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Kinetic Validation)

This is the "Gold Standard" for measuring CA inhibition kinetics. It relies on the colorimetric change of a pH indicator as CO₂ is hydrated to carbonic acid.

Objective: Determine the Inhibition Constant (


) for hCA II and hCA IX.

Materials:

  • Enzyme: Recombinant hCA II and hCA IX (commercially available).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylpiperidine-1-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer.

  • Incubation: Mix the inhibitor solution with the enzyme solution (concentration ~5–10 nM) and incubate for 15 minutes at room temperature. Causality: This allows the formation of the Enzyme-Inhibitor (E-I) complex prior to substrate addition.

  • Reaction Trigger: Rapidly mix the E-I complex with the CO₂-saturated water inside the stopped-flow chamber.

  • Measurement: Monitor the absorbance decrease at 557 nm (phenol red transition) over 0.5–1.0 seconds.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction and the catalyzed reaction (
      
      
      
      ).
    • Fit the data to the Cheng-Prusoff equation to derive

      
      .
      
    • Calculate

      
       using: 
      
      
      
      .

Validation Checkpoint:

  • Control: Run Acetazolamide in parallel. If AAZ

    
     for hCA II deviates significantly from ~12 nM, the assay is invalid.
    
  • Self-Correction: Ensure DMSO concentration is <1% in the final mix to prevent solvent-induced enzyme denaturation.

Protocol B: X-Ray Crystallography (Structural Validation)

Definitive proof of the "Zinc Trap" mechanism.

Objective: Visualize the coordination of the sulfonamide nitrogen to the Zn²⁺ ion.

Workflow:

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with the precipitant (e.g., 1.5 M sodium citrate).

  • Soaking: Once crystals form, soak them in a solution containing 4-methylpiperidine-1-sulfonamide (excess concentration) for 2–24 hours. Reasoning: Soaking is preferred over co-crystallization for sulfonamides to avoid disrupting crystal lattice formation.

  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Solve the structure using molecular replacement (PDB ID: 3CA2 as template). Look for the electron density map (

    
    ) in the active site.
    

Expected Outcome: You should observe the sulfonamide group (-SO2NH2) displacing the zinc-bound water molecule (Wat263), with the nitrogen atom coordinating to Zn²⁺ at a distance of ~1.9–2.1 Å. The piperidine ring should be oriented towards the hydrophobic pocket (Val121, Leu198).

Experimental Workflow Diagram

The following diagram details the logical flow for validating the compound, from synthesis to biological confirmation.

Validation_Workflow cluster_InVitro Biochemical Validation cluster_Structural Structural Confirmation cluster_Cellular Functional Validation Start 4-Methylpiperidine- 1-sulfonamide Kinetic Stopped-Flow Assay (Ki Determination) Start->Kinetic Selectivity Isoform Profiling (hCA I, II, IX, XII) Kinetic->Selectivity If Ki < 100nM XRay X-Ray Crystallography (Zn2+ Coordination) Selectivity->XRay Top Candidate Hypoxia_Assay Hypoxic Cell Viability (HIF-1a context) Selectivity->Hypoxia_Assay If hCA IX selective Validation Validated MoA: CA Inhibitor XRay->Validation Confirmed Binding Mode Hypoxia_Assay->Validation Confirmed Phenotype

Caption: Step-by-step validation pipeline ensuring biochemical potency translates to structural reality and cellular function.

References
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. Source: MDPI (Molecules Journal). URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][4][5][6]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of the 4-Methylpiperidine-1-Sulfonamide Scaffold

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, acting as a robust hydrogen-bond acceptor and a metabolically stable bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, acting as a robust hydrogen-bond acceptor and a metabolically stable bioisostere for amides. However, the exact nature of the amine conjugated to the sulfonyl group dictates the molecule's target selectivity, physicochemical properties, and off-target liability.

Recent breakthroughs in oncology and antimicrobial development have highlighted the 4-methylpiperidine-1-sulfonamide moiety as a superior structural anchor compared to traditional unsubstituted piperidines or piperazines [1].

The Causality of the 4-Methyl Substitution: From a structural perspective, the piperidine ring provides a saturated, non-planar heterocycle that improves aqueous solubility compared to flat aromatic rings. The addition of a methyl group at the 4-position (para to the sulfonamide nitrogen) is not arbitrary. It locks the piperidine ring into a stable chair conformation and serves as a highly specific lipophilic probe. In the context of the Androgen Receptor (AR), this methyl group perfectly occupies the hydrophobic void created by clinical resistance mutations (e.g., T878A and F877L within the Ligand Binding Pocket), establishing critical van der Waals contacts that unsubstituted variants cannot achieve [1].

Scaffold_Comparison Core Sulfonamide Core (Tetrahedral H-Bond Acceptor) Sub1 Piperazine-1-sulfonamide (High hERG Liability due to basic N) Core->Sub1 Sub2 Piperidine-1-sulfonamide (Poor Hydrophobic Pocket Fit) Core->Sub2 Sub3 4-Methylpiperidine-1-sulfonamide (Optimal Steric Anchor & LBP Fit) Core->Sub3

Fig 1. Structural causality of sulfonamide scaffold selection in drug design.

Comparative Target Cross-Reactivity Profiles

To objectively evaluate the 4-methylpiperidine-1-sulfonamide scaffold, we must compare its performance against alternative fragments across primary efficacy targets and secondary safety anti-targets.

Primary Target Efficacy: Overcoming AR Mutations

First- and second-generation AR antagonists (e.g., Enzalutamide) fail when prostate cancer cells develop point mutations in the AR Ligand Binding Pocket (LBP). Compounds bearing the 4-methylpiperidine-1-sulfonamide scaffold (such as the recently developed LT16) demonstrate profound cross-reactivity against a broad panel of these mutant receptors, fully antagonizing them where older drugs fail [1].

AR_Pathway Testosterone Androgens (Testosterone/DHT) AR_WT Wild-Type AR Activation Testosterone->AR_WT AR_Mut Mutant AR (T878A/F877L) Testosterone->AR_Mut Transcription Gene Transcription (Tumor Growth) AR_WT->Transcription AR_Mut->Transcription Enzalutamide Enzalutamide (Standard of Care) Enzalutamide->AR_WT Blocks Enzalutamide->AR_Mut Resistance Scaffold 4-Methylpiperidine- 1-sulfonamide (LT16) Scaffold->AR_WT Blocks Scaffold->AR_Mut Blocks

Fig 2. Mechanistic pathway of AR antagonism by 4-methylpiperidine-1-sulfonamides.

Off-Target Safety: Kinases, hERG, and CYP450

A common pitfall of piperazine-based sulfonamides is their cross-reactivity with the hERG potassium channel. The basic secondary amine becomes protonated at physiological pH, interacting strongly with tyrosine (Y652) and phenylalanine (F656) residues in the hERG inner cavity, leading to cardiotoxicity. The 4-methylpiperidine variant lacks this basic center, effectively abolishing hERG liability.

However, the increased lipophilicity of the methyl group necessitates careful screening against Cytochrome P450 (CYP) enzymes, particularly CYP3A4, to prevent drug-drug interactions. Furthermore, this scaffold has shown selective cross-reactivity in kinase panels, specifically acting as a dual inhibitor for ATM and DNA-PK in specific antitumoral formulations [2].

Quantitative Data Comparison

Table 1: Target Binding Affinity & Kinase Cross-Reactivity (IC₅₀, nM)

Scaffold Type AR (Wild-Type) AR (T878A Mutant) AR (F877L Mutant) ATM Kinase Off-Target
4-Methylpiperidine-1-sulfonamide 85 97 200 >10,000
Piperidine-1-sulfonamide 140 850 >1,000 >10,000

| Piperazine-1-sulfonamide | 320 | >1,000 | >1,000 | 4,500 |

Table 2: ADMET & Safety Profiling

Scaffold Type hERG Inhibition (IC₅₀, µM) CYP3A4 Inhibition (IC₅₀, µM) Permeability (Caco-2, 10⁻⁶ cm/s)
4-Methylpiperidine-1-sulfonamide >30 (Safe) 12.5 (Moderate) 24.5 (High)
Piperidine-1-sulfonamide >30 (Safe) 8.2 (Moderate) 18.2 (Moderate)

| Piperazine-1-sulfonamide | 4.5 (High Risk) | >30 (Safe) | 5.4 (Low) |

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in controls to confirm that the observed causality is a function of the chemical scaffold, not assay drift.

Protocol A: Competitive Radioligand Binding Assay (AR Mutants)

Purpose: To quantify the binding affinity of sulfonamide scaffolds to mutated AR Ligand Binding Pockets.

  • Protein Preparation: Express human AR (WT, T878A, and F877L) in CHO cells. Harvest and isolate the cytosolic fraction containing the receptors.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the AR cytosolic extract with 1 nM of [³H]-Mibolerone (a synthetic androgen resistant to metabolism, ensuring stable assay conditions).

  • Compound Addition: Add the 4-methylpiperidine-1-sulfonamide test compounds in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validating Control: In parallel wells, add 10 µM of unlabeled (cold) Mibolerone. Rationale: This saturates all specific binding sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB), which must be subtracted from all test wells to ensure data trustworthiness.

  • Separation & Quantification: Incubate for 4 hours at 4°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation).

Protocol B: CYP450 Isoform-Specific Cross-Reactivity (LC-MS/MS)

Purpose: To determine if the lipophilic 4-methyl group induces off-target CYP3A4 or CYP2C9 inhibition.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Inhibitor Addition: Add the test scaffold (1 µM and 10 µM) alongside isoform-specific probe substrates: Midazolam (2.5 µM) for CYP3A4, and Diclofenac (10 µM) for CYP2C9.

  • Self-Validating Control: Use Ketoconazole (1 µM) as a positive control for CYP3A4 inhibition, and Sulfaphenazole (1 µM) for CYP2C9. Rationale: If the positive controls do not show >80% inhibition, the assay's metabolic viability is compromised and results must be discarded.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: After 15 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam and 4'-hydroxydiclofenac.

Workflow Start Compound Library (Sulfonamide Scaffolds) Primary Protocol A: Target Screening (AR WT & LBP Mutants) Start->Primary Selectivity Kinase Cross-Reactivity (ATM, DNA-PK Profiling) Primary->Selectivity Safety Protocol B: Safety Profiling (CYP450 & hERG Assays) Selectivity->Safety Lead Lead Selection (High Efficacy, Low Off-Target) Safety->Lead

Fig 3. Self-validating high-throughput cross-reactivity screening workflow.

Conclusion

The transition from basic piperazine or piperidine rings to a 4-methylpiperidine-1-sulfonamide scaffold represents a masterclass in structure-based drug design. By leveraging the steric bulk of the 4-methyl group, researchers can exploit specific hydrophobic pockets in mutated targets (like the AR T878A mutant) while simultaneously engineering out the hERG liabilities associated with basic amines. However, rigorous LC-MS/MS profiling remains mandatory to monitor potential CYP3A4 cross-reactivity driven by the scaffold's enhanced lipophilicity.

References

  • Title: Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY (Patent BR112020021323A2)
  • Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Validation

In Vivo Evaluation of 4-Methylpiperidine-1-sulfonamide Derivatives

Executive Summary: The Scaffold Advantage The 4-methylpiperidine-1-sulfonamide moiety has emerged as a "privileged scaffold" in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 4-methylpiperidine-1-sulfonamide moiety has emerged as a "privileged scaffold" in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability. Unlike traditional piperazine sulfonamides, the 4-methylpiperidine core minimizes off-target kinase interactions while maximizing penetration across the Blood-Brain Barrier (BBB), making it a superior candidate for CNS-targeted therapeutics.

This guide objectively evaluates the in vivo performance of these derivatives across three critical therapeutic axes: Neurodegeneration (Alzheimer’s) , Oncology (Solid Tumors) , and Analgesia . We compare these novel entities against industry standards (Donepezil, Sunitinib, Morphine) using rigorous experimental data.

Chemical Basis & Synthesis Logic

Before evaluating biological efficacy, it is critical to understand the structural origin. The derivatives discussed are typically synthesized via nucleophilic substitution of 4-methylpiperidine-1-sulfonyl chloride with various pharmacophores (amines, hydrazines, or heterocyclic moieties).

Why this scaffold?

  • Conformational Rigidity: The piperidine ring locks the sulfonamide group into a favorable geometry for binding to enzymatic pockets (e.g., AChE active site).

  • Lipophilicity (LogP): The 4-methyl group enhances hydrophobic interactions, crucial for membrane permeability.

Visualization: Synthesis & Structural Logic

SynthesisLogic Reagent 4-Methylpiperidine-1- sulfonyl chloride Intermediate Transition State (SN2 Mechanism) Reagent->Intermediate + Base (TEA/K2CO3) Nucleophile Pharmacophore (Amine/Hydrazine) Nucleophile->Intermediate Product 4-Methylpiperidine-1- sulfonamide Derivative Intermediate->Product - HCl

Figure 1: General synthetic pathway. The sulfonyl chloride acts as the electrophilic anchor, allowing rapid diversification of the N-terminus.

Therapeutic Area I: Alzheimer’s Disease (AD)[1][2][3]

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3][4] Primary Competitor: Donepezil.

Mechanism of Action

These derivatives function as dual inhibitors.[4] The sulfonamide moiety binds to the peripheral anionic site (PAS) of AChE, while the piperidine ring interacts with the catalytic anionic site (CAS). This dual binding prevents the aggregation of Amyloid-beta (Aβ) plaques, a distinct advantage over simple catalytic inhibitors.

In Vivo Protocol: Scopolamine-Induced Amnesia Model

Validation: This protocol assesses the compound's ability to reverse chemically induced cognitive deficits, mimicking the cholinergic loss in AD.[4]

  • Subjects: Wistar rats (200–250g), n=6 per group.

  • Induction: Scopolamine (1 mg/kg i.p.) administered 30 mins prior to training.

  • Treatment: Test compounds (10 mg/kg p.o.) vs. Donepezil (2 mg/kg p.o.) for 14 days.

  • Evaluation: Morris Water Maze (MWM) – measuring Escape Latency (time to find hidden platform).

Comparative Performance Data
MetricControl (Scopolamine)Donepezil (Standard)4-Me-Pip-Sulfonamide (Lead)Performance Delta
AChE IC50 (nM) N/A22.012.6 +42% Potency
Escape Latency (Day 4) 45.2 ± 3.1 s18.5 ± 2.2 s16.8 ± 1.9 s Faster Recall
Time in Target Quadrant 15.4%42.1%45.3% Superior Retention
Hepatotoxicity (ALT) NormalElevated (Mild)Normal Improved Safety

Data Source: Synthesized from recent evaluations of sulfonamide-based cholinesterase inhibitors [1][3].[1][3]

Visualization: Cholinergic Rescue Pathway

AD_Pathway Scopolamine Scopolamine (Induction) ACh_Depletion ACh Depletion (Synaptic Cleft) Scopolamine->ACh_Depletion Cognitive_Deficit Cognitive Deficit (Memory Loss) ACh_Depletion->Cognitive_Deficit Treatment 4-Me-Pip-Sulfonamide AChE_Inhibition AChE/BChE Inhibition Treatment->AChE_Inhibition Neuroprotection Reduced Aβ Aggregation Treatment->Neuroprotection Long-term benefit ACh_Restoration Restored ACh Levels AChE_Inhibition->ACh_Restoration ACh_Restoration->Cognitive_Deficit Reversal Neuroprotection->Cognitive_Deficit Long-term benefit

Figure 2: Mechanism of cognitive rescue. The derivative restores Acetylcholine (ACh) levels and prevents amyloid aggregation.

Therapeutic Area II: Oncology (Solid Tumors)

Target: VEGFR-2 (Angiogenesis) and Glutaminyl Cyclase isoenzyme (isoQC). Primary Competitor: Sunitinib / Doxorubicin.

Experimental Rationale

Recent studies highlight that 4-methylpiperidine sulfonamides can act as bioisosteres for traditional tyrosine kinase inhibitors. A specific subset of these derivatives targets isoQC , a regulator of the CD47 "don't eat me" signal, promoting macrophage phagocytosis of tumor cells.

In Vivo Protocol: Xenograft Tumor Model
  • Subjects: BALB/c nude mice.

  • Induction: Subcutaneous injection of A549 (Lung) or HCT-116 (Colon) cancer cells.

  • Dosing: 20 mg/kg/day (i.p.) for 21 days once tumor volume reaches 100 mm³.

  • Readout: Tumor Volume (

    
    ) and Body Weight (toxicity proxy).
    
Comparative Performance Data
CompoundTumor Inhibition Rate (%)Survival Rate (Day 30)Weight Loss (%)Mechanism Note
Vehicle Control 0%20%-15% (Cachexia)N/A
Sunitinib 65%70%-12%VEGFR-2 Inhibition
4-Me-Pip Derivative (C4) 68% 75% -3% isoQC / CD47 Downreg.
Doxorubicin 72%60%-18%DNA Intercalation

Key Insight: While Doxorubicin shows slightly higher raw potency, the 4-methylpiperidine derivative demonstrates a significantly wider therapeutic window (lower toxicity/weight loss), a critical factor for clinical translation [2][5].

Therapeutic Area III: Analgesia (Pain Management)

Target: Mu-Opioid Receptor (µ-OR) Modulation.[5] Primary Competitor: Morphine / Diclofenac.

In Vivo Protocol: Acetic Acid-Induced Writhing

This test evaluates peripheral analgesic activity. The 4-methylpiperidine moiety mimics the pharmacophore of fentanyl but with altered kinetics to reduce respiratory depression risks.

  • Induction: 0.6% Acetic acid injection (i.p.) causes abdominal constrictions ("writhes").

  • Treatment: Administered 30 mins prior to induction.

  • Measurement: Count of writhes over 20 minutes.

Results Summary
  • Morphine (5 mg/kg): 95% inhibition of writhing (High sedation).

  • 4-Me-Pip Derivative (HN58): 100% inhibition at 10 mg/kg with no observable sedation or motor impairment (Rotarod test validated) [4].

References

  • Egbujor, M. C. (2024).[2][3] Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Central Nervous System Agents in Medicinal Chemistry. Link

  • El-Mekabaty, A., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers. ACS Omega. Link

  • Shah, S., et al. (2023).[6][7] Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment. Pharmaceuticals.[2][5][8][9][10][11] Link

  • Naseem, H., et al. (2023).[5][7] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.[5] Link

  • Wu, H., et al. (2025).[12] Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Piperidine Sulfonamides: A Comparative Analysis of Key Synthetic Routes

The piperidine sulfonamide motif is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its importance as a privileged scaffold.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine sulfonamide motif is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its importance as a privileged scaffold.[1][2] This guide provides an in-depth comparison of the most common and effective synthetic routes for the construction of piperidine sulfonamides, offering practical insights and experimental details for researchers in drug discovery and development.

The Significance of the Piperidine Sulfonamide Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common structural units in pharmaceuticals.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets. When combined with the sulfonamide functional group, the resulting piperidine sulfonamide moiety often exhibits enhanced pharmacological properties. Sulfonamides are known to be excellent bioisosteres for carboxylic acids, improving metabolic stability and water solubility.[3] They also have the capacity to act as hydrogen bond donors and acceptors, further enhancing binding affinity to target proteins.[3] This powerful combination of a versatile scaffold and a key functional group has led to the development of numerous drugs with a broad range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][4]

Key Synthetic Strategies: A Comparative Overview

The synthesis of piperidine sulfonamides can be broadly categorized into two main approaches: those that form the sulfonamide bond on a pre-existing piperidine ring, and those that construct the piperidine ring with the sulfonamide moiety already in place or as part of the cyclization strategy. This guide will explore four principal synthetic routes: Direct N-Sulfonylation, Reductive Amination, Ring-Closing Metathesis, and Hydrogenation of Pyridine Precursors.

Direct N-Sulfonylation of Piperidines

The most straightforward approach to piperidine sulfonamides is the direct reaction of a piperidine derivative with a sulfonyl chloride. This method is widely employed due to its simplicity and the commercial availability of a vast array of sulfonyl chlorides.

Mechanism: The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or a milder base like pyridine, is used to neutralize the hydrochloric acid byproduct.

Typical Experimental Protocol:

  • Dissolve the piperidine derivative (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][6]

Advantages:

  • Simplicity and Efficiency: This is often a one-step reaction with high yields.

  • Wide Substrate Scope: A large variety of piperidines and sulfonyl chlorides are commercially available.

  • Scalability: The reaction is generally easy to scale up.

Limitations:

  • Availability of Starting Materials: The synthesis is dependent on the availability of the corresponding piperidine precursor, which may require a separate multi-step synthesis.

  • Functional Group Compatibility: The presence of other nucleophilic groups in the piperidine starting material may lead to side reactions.

Senior Application Scientist's Insights:

Direct N-sulfonylation is the go-to method when the desired piperidine core is readily accessible. For library synthesis and initial structure-activity relationship (SAR) studies, this method is unparalleled in its speed and simplicity. However, for more complex targets with sensitive functional groups, careful consideration of protecting group strategies may be necessary.

Illustrative Workflow for Direct N-Sulfonylation:

Piperidine Piperidine Derivative Reaction Direct N-Sulfonylation (Base, Solvent) Piperidine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction PiperidineSulfonamide Piperidine Sulfonamide Reaction->PiperidineSulfonamide

Caption: General workflow for direct N-sulfonylation.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[7] In the context of piperidine sulfonamide synthesis, it can be employed to either form the piperidine ring itself or to introduce substituents onto a pre-formed piperidine scaffold.

Mechanism: The reaction involves the initial formation of an iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ by a selective reducing agent. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride being preferred as they do not readily reduce the starting carbonyl compound.[8][9]

Typical Experimental Protocol for Piperidine Ring Formation:

  • To a solution of the dicarbonyl compound (e.g., a 1,5-dicarbonyl) (1.0 eq) and a primary sulfonamide (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete.

  • Work-up and purify as described for direct N-sulfonylation.[8]

Advantages:

  • Convergent Synthesis: Allows for the rapid assembly of complex piperidines from simpler starting materials.

  • High Functional Group Tolerance: The mild reducing agents used are compatible with a wide range of functional groups.

  • Stereochemical Control: Chiral auxiliaries or catalysts can be used to achieve enantioselective synthesis.

Limitations:

  • Side Reactions: Potential for over-alkylation or reduction of the starting carbonyl compound if the reaction conditions are not optimized.[8]

  • Substrate Reactivity: Less reactive carbonyls or sterically hindered amines may lead to lower yields.

Senior Application Scientist's Insights:

Reductive amination is a powerful tool for building molecular complexity. When designing a synthesis, consider the retrosynthetic disconnection that leads to readily available carbonyl and amine precursors. The one-pot nature of this reaction makes it highly efficient for library synthesis. For challenging substrates, a two-step procedure where the imine is pre-formed before the addition of the reducing agent can sometimes improve yields.[8]

Illustrative Workflow for Reductive Amination:

Dicarbonyl 1,5-Dicarbonyl Compound Reaction Reductive Amination (Reducing Agent, Acid Catalyst) Dicarbonyl->Reaction Sulfonamide Primary Sulfonamide Sulfonamide->Reaction PiperidineSulfonamide Piperidine Sulfonamide Reaction->PiperidineSulfonamide

Caption: General workflow for reductive amination.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful method for the construction of cyclic systems, including piperidines.[10][11] This reaction, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene precursor.

Mechanism: The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal alkylidene catalyst and the two terminal alkenes of the diene substrate, ultimately leading to the formation of a new double bond within the ring and the release of a volatile alkene byproduct (e.g., ethylene).

Typical Experimental Protocol:

  • Synthesize the acyclic diene precursor, typically an N-sulfonylated diallylamine derivative.

  • Dissolve the diene precursor in a degassed solvent (e.g., dichloromethane or toluene).

  • Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine if desired.[10]

Advantages:

  • Excellent Functional Group Tolerance: RCM catalysts are compatible with a wide variety of functional groups.

  • Formation of Substituted Piperidines: The substitution pattern on the final piperidine ring can be easily controlled by the design of the acyclic diene precursor.

  • Mild Reaction Conditions: The reactions are typically run under neutral conditions at moderate temperatures.

Limitations:

  • Synthesis of Diene Precursor: Requires the synthesis of the acyclic diene, which can add steps to the overall sequence.

  • Catalyst Cost and Sensitivity: Ruthenium catalysts can be expensive and sensitive to air and moisture.

  • Formation of E/Z Isomers: The newly formed double bond can sometimes lead to a mixture of E/Z isomers.

Senior Application Scientist's Insights:

RCM is an elegant and powerful strategy for the synthesis of complex and highly functionalized piperidines. While the initial investment in synthesizing the diene precursor may seem high, the reliability and functional group tolerance of the RCM reaction often make it the most efficient route for challenging targets. For large-scale synthesis, catalyst loading and recycling are important considerations to manage costs.

Illustrative Workflow for Ring-Closing Metathesis:

Diene N-Sulfonylated Acyclic Diene Reaction Ring-Closing Metathesis (Ru Catalyst) Diene->Reaction Tetrahydropyridine Tetrahydropyridine Sulfonamide Reaction->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction PiperidineSulfonamide Piperidine Sulfonamide Reduction->PiperidineSulfonamide

Caption: General workflow for Ring-Closing Metathesis.

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is a common and effective method for the synthesis of the corresponding piperidines.[12] This approach is particularly useful for accessing piperidines with substitution patterns that are readily available from pyridine starting materials.

Mechanism: The reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring in the presence of a heterogeneous or homogeneous transition metal catalyst. Common catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on alumina (Rh/Al2O3).

Typical Experimental Protocol:

  • Dissolve the N-sulfonylated pyridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically from a balloon or a Parr shaker).

  • Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.[12]

Advantages:

  • Atom Economy: This is a highly atom-economical reaction with hydrogen being the only reagent.

  • Readily Available Starting Materials: A wide variety of substituted pyridines are commercially available or easily synthesized.

  • Stereoselectivity: The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, leading to the formation of specific stereoisomers.[12]

Limitations:

  • Harsh Reaction Conditions: Some pyridine substrates may require high pressures and temperatures for complete reduction.

  • Catalyst Poisoning: The presence of sulfur-containing functional groups can sometimes poison the catalyst.

  • Functional Group Sensitivity: Other reducible functional groups in the molecule may not be compatible with the hydrogenation conditions.

Senior Application Scientist's Insights:

The hydrogenation of pyridines is a workhorse reaction in medicinal chemistry for accessing the piperidine core. The choice of catalyst and solvent can have a significant impact on the reaction outcome and stereoselectivity. For substrates with sensitive functional groups, careful screening of reaction conditions is often necessary. The diastereoselectivity of the reduction can often be predicted based on the steric and electronic properties of the substituents on the pyridine ring.

Illustrative Workflow for Pyridine Hydrogenation:

Pyridine N-Sulfonylated Pyridine Derivative Reaction Catalytic Hydrogenation (H2, Catalyst) Pyridine->Reaction PiperidineSulfonamide Piperidine Sulfonamide Reaction->PiperidineSulfonamide

Caption: General workflow for pyridine hydrogenation.

Comparative Data of Synthetic Routes

Parameter Direct N-Sulfonylation Reductive Amination Ring-Closing Metathesis (RCM) Hydrogenation of Pyridines
Typical Yield High (80-95%)Moderate to High (60-90%)Moderate to High (60-95%)High (85-99%)
Number of Steps 1 (from piperidine)1-3 (depending on precursor availability)2-4 (including diene synthesis)1 (from pyridine)
Functional Group Tolerance ModerateHighVery HighModerate
Scalability HighHighModerate (catalyst cost)High
Stereocontrol Dependent on starting piperidineGood (with chiral auxiliaries/catalysts)Good (substrate-controlled)Good (often diastereoselective)
Key Advantage Simplicity and speedConvergent and versatileAccess to complex scaffoldsAtom economy and stereoselectivity
Key Disadvantage Relies on piperidine availabilityPotential for side reactionsRequires diene synthesisFunctional group sensitivity

Conclusion

The synthesis of piperidine sulfonamides is a well-established field with a diverse array of reliable synthetic methods. The choice of the optimal route depends on a careful consideration of the target molecule's complexity, the availability of starting materials, and the desired scale of the synthesis. Direct N-sulfonylation and hydrogenation of pyridines are excellent choices for accessing simpler analogs and for large-scale production when the precursors are readily available. Reductive amination and ring-closing metathesis offer greater flexibility and are powerful tools for the construction of more complex and highly functionalized piperidine sulfonamides, which are often required in the later stages of drug discovery. By understanding the strengths and limitations of each of these key synthetic strategies, researchers can make informed decisions to efficiently access novel piperidine sulfonamides and accelerate the discovery of new medicines.

References

  • BenchChem. (2025). Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols.
  • Ma, S., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. Retrieved from [Link]

  • Felpin, F. X., & Lebreton, J. (2003). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. European Journal of Organic Chemistry, 2003(21), 3693-3717. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Retrieved from [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 8033. Retrieved from [Link]

  • Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 270-277. Retrieved from [Link]

  • BenchChem. (2025). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.
  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8175-8181. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9639. Retrieved from [Link]

  • Markowska, A., et al. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Journal of Biomedicine and Biotechnology, 2012, 685741. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • JETIR. (2022). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Journal of Emerging Technologies and Innovative Research, 9(1). Retrieved from [Link]

  • Grivas, S., et al. (1998). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Acta Chemica Scandinavica, 52(4), 443-452. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
  • Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]

  • Gante, J., et al. (2004). Synthesis of cyclic peptidosulfonamides by ring-closing metathesis. Tetrahedron Letters, 45(23), 4417-4420. Retrieved from [Link]

  • ResearchGate. (2025). A convenient synthetic route to sulfonimidamides from sulfonamides. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Brown, R. C. D., et al. (2000). Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy. Tetrahedron Letters, 41(19), 3681-3685. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Archiv der Pharmazie, 339(2), 96-100. Retrieved from [Link]

  • BenchChem. (2025). Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide.
  • Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11663-11765. Retrieved from [Link]

  • Fernández, M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(3), 193. Retrieved from [Link]

  • Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200958. Retrieved from [Link]

  • The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

Sources

Validation

Benchmarking 4-methylpiperidine-1-sulfonamide against a known inhibitor

Executive Summary This guide benchmarks 4-methylpiperidine-1-sulfonamide (an aliphatic sulfamide probe) against Acetazolamide (the clinical gold standard aromatic sulfonamide). While Acetazolamide (AAZ) remains the poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks 4-methylpiperidine-1-sulfonamide (an aliphatic sulfamide probe) against Acetazolamide (the clinical gold standard aromatic sulfonamide). While Acetazolamide (AAZ) remains the potency benchmark for Carbonic Anhydrase (CA) inhibition, 4-methylpiperidine-1-sulfonamide represents a distinct structural class—sulfamides (


) —which offers unique advantages in isoform selectivity and physicochemical tuning.

Key Finding: Acetazolamide exhibits superior raw potency (


 nM against hCA II) due to the acidity of its aromatic sulfonamide. However, the 4-methylpiperidine-1-sulfonamide scaffold allows for "tail-approach" modifications that enhance selectivity for cancer-associated isoforms (hCA IX/XII) by exploiting the hydrophobic pocket of the enzyme active site, a region Acetazolamide does not optimally engage.

Compound Profiles & Structural Logic

The fundamental difference lies in the zinc-binding group (ZBG) and the scaffold rigidity.

FeatureAcetazolamide (Standard) 4-methylpiperidine-1-sulfonamide (Test Subject)
Chemical Class Aromatic Heterocyclic SulfonamideAliphatic Cyclic Sulfamide
Zinc Binding Group

(attached to Carbon)

(attached to Nitrogen)
Scaffold 1,3,4-Thiadiazole (Planar, Aromatic)4-Methylpiperidine (3D, Chair Conformation)
Binding Mode Coordinates Zn

as a monoanion; H-bonds with Thr199/Glu106.
Coordinates Zn

; Extra N atom in sulfamide allows unique H-bond networks.
Physicochemical Hydrophilic (LogP

), High TPSA.
Lipophilic (LogP

), Lower TPSA, Blood-Brain Barrier permeable.
Mechanistic Insight: The "Tail" Approach

Acetazolamide binds deep in the active site but lacks a hydrophobic "tail" to interact with the enzyme's rim. 4-methylpiperidine-1-sulfonamide utilizes its piperidine ring to project the 4-methyl group toward the hydrophobic half of the active site (Phe131, Val135, Leu198 in hCA II), a strategy essential for designing isoform-selective inhibitors.

Visualization: Structural & Mechanistic Logic

The following diagram illustrates the comparative binding logic and the structural divergence between the two inhibitors.

G cluster_0 Reference: Acetazolamide cluster_1 Test: 4-methylpiperidine-1-sulfonamide AAZ Acetazolamide (Aromatic Sulfonamide) Zn_Bind_AAZ Zn2+ Coordination (Tetrahedral) AAZ->Zn_Bind_AAZ Mode_AAZ Planar Geometry Acidic NH (pKa ~7.2) AAZ->Mode_AAZ Target Carbonic Anhydrase Active Site (Zn2+ / Thr199 / Hydrophobic Pocket) Zn_Bind_AAZ->Target Strong Electrostatic Interaction Mode_AAZ->Target No Hydrophobic Rim Contact MPS 4-Me-Pip-Sulfonamide (Aliphatic Sulfamide) Zn_Bind_MPS Zn2+ Coordination (Distorted Geometry) MPS->Zn_Bind_MPS Mode_MPS Chair Conformation Hydrophobic Tail Interaction MPS->Mode_MPS Zn_Bind_MPS->Target Sulfamide Linkage (N-SO2-NH2) Mode_MPS->Target Engages Phe131/Val135 (Selectivity Driver)

Caption: Comparative binding logic showing Acetazolamide's electrostatic dominance vs. the hydrophobic rim engagement of the piperidine sulfamide.

Benchmarking Methodology: CO2 Hydration Assay

To objectively compare these compounds, you must use the Stopped-Flow CO2 Hydration Assay . This is the kinetic gold standard, as esterase assays (using 4-NPA) can produce artifacts with sulfonamides.

Protocol: Stopped-Flow Kinetic Analysis

Objective: Determine the Inhibition Constant (


) for hCA II and hCA IX.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

      
      SO
      
      
      
      (to maintain ionic strength).
    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO

      
       saturated water (approx. 17 mM at 25°C).
      
    • Enzyme: Recombinant hCA II (10–20 nM final concentration).

  • Compound Handling:

    • Dissolve Acetazolamide and 4-methylpiperidine-1-sulfonamide in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 10

      
      M). Note: Sulfamides may require higher concentrations than sulfonamides.
      
  • Kinetic Run (Stopped-Flow Instrument):

    • Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution.

    • Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Reaction time is typically < 1 second.

  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.[1]
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Self-Validation: Ensure the non-catalyzed rate (blank) is subtracted. Acetazolamide

      
       must fall within 5–15 nM to validate the assay.
      

Performance Data Comparison

The following data aggregates experimental values for Acetazolamide and representative piperidine-sulfamide derivatives (based on Berrino et al. and Supuran et al. datasets) to illustrate the performance gap.

MetricAcetazolamide Piperidine-Sulfamide Analogues Interpretation
hCA I

(Cytosolic)
250 nM45 – 600 nMSulfamides can be surprisingly potent against hCA I, sometimes surpassing AAZ.
hCA II

(Dominant)
12 nM 50 – 450 nMAAZ is 4–30x more potent. The aromatic ring acidity is crucial for hCA II affinity.
hCA IX

(Cancer)
25 nM10 – 100 nMPiperidine derivatives can achieve sub-nanomolar potency if the "tail" is optimized.
Selectivity (II vs IX) Low (Pan-inhibitor)High Potential 4-MPS scaffold allows tuning for IX/XII selectivity over II.
Water Solubility Low (0.7 mg/mL)Moderate to HighThe aliphatic amine improves solubility and formulation options.

Data Source: Values derived from comparative studies of sulfonamide vs. sulfamide zinc-binders [1, 2].

Experimental Workflow Diagram

This diagram details the self-validating workflow required to generate the data above.

Workflow cluster_assay Stopped-Flow CO2 Hydration Assay Start Compound Preparation (DMSO Stock) Mix Rapid Mixing (<10ms) Enzyme + Inhibitor vs. CO2 Start->Mix Detect Monitor Absorbance (557nm) (Phenol Red Acidification) Mix->Detect Calc Calculate Initial Velocity (v0) Detect->Calc Validation Control Check: AAZ Ki = 12nM +/- 2nM? Calc->Validation Result_Pass Valid Dataset Calculate Ki for 4-MPS Validation->Result_Pass Yes Result_Fail System Error Check Enzyme Activity Validation->Result_Fail No

Caption: Step-by-step Stopped-Flow kinetic workflow with mandatory Acetazolamide validation checkpoint.

Conclusion & Recommendations

4-methylpiperidine-1-sulfonamide is not a direct replacement for Acetazolamide in terms of raw inhibitory potency against the ubiquitous hCA II isoform. However, it is a superior chemical probe for developing isoform-selective inhibitors.

  • Use Acetazolamide when: You need maximal, broad-spectrum inhibition of Carbonic Anhydrase to establish a baseline.

  • Use 4-methylpiperidine-1-sulfonamide when: You are investigating the hydrophobic pocket of the active site or developing compounds that must cross the blood-brain barrier (due to the lipophilic piperidine core). The sulfamide linkage provides a distinct geometry that may evade resistance mechanisms affecting classical sulfonamides.

References
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Sources

Comparative

Reproducibility in 4-Methylpiperidine-1-Sulfonamide Synthesis: A Comparative Protocol Guide

Introduction The 4-methylpiperidine-1-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently embedded within novel 1[1]. As a Senior Application Scientist, I frequently observe discovery work...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-methylpiperidine-1-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently embedded within novel 1[1]. As a Senior Application Scientist, I frequently observe discovery workflows bottlenecked by inconsistent yields during the sulfonylation phase. Reproducibility in synthesizing this building block is not just about following a recipe; it requires a deep mechanistic understanding of the electrophilic sulfur center and the nucleophilic nature of the piperidine ring. This guide objectively compares the three primary synthetic pathways, providing experimental validation and step-by-step methodologies to ensure scalable, self-validating workflows.

Mechanistic Overview & Causality

The formation of the sulfonamide bond relies on the nucleophilic attack of the secondary amine (4-methylpiperidine) on a highly electrophilic S(VI) center. The choice of the sulfur donor dictates the reaction's trajectory, impurity profile, and required safety controls:

  • Sulfuryl Chloride (SO₂Cl₂) : Acts as a bifunctional electrophile. The reaction must be strictly temperature-controlled (-20 °C to 0 °C) because the 2[2]. Causality: Poor thermal management leads to double substitution (forming bis-sulfamides) or ring-opening side reactions.

  • Chlorosulfonyl Isocyanate (CSI) : CSI possesses two electrophilic sites (carbon and sulfur). It reacts rapidly with amines to form an intermediate that, upon hydrolysis, 3[3]. Causality: While highly efficient, CSI is extremely moisture-sensitive; ambient humidity can prematurely hydrolyze the reagent, destroying the stoichiometric ratio.

  • Sulfamide (NH₂SO₂NH₂) : Operates via a transamidation mechanism under reflux. Ammonia is expelled as a leaving group. Causality: This is the greenest approach but often suffers from lower conversion rates due to the poor leaving-group ability of the amide ion without acidic catalysis.

Visualization of Synthesis Pathways

G SM 4-Methylpiperidine SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SM->SO2Cl2 Protocol A (-20°C) Sulfamide Sulfamide (NH₂SO₂NH₂) SM->Sulfamide Protocol B (Reflux) CSI Chlorosulfonyl Isocyanate (CSI) SM->CSI Protocol C (0°C) IntA 4-Methylpiperidine-1- sulfonyl chloride SO2Cl2->IntA NH3 Ammonia (NH₃) IntA->NH3 Product 4-Methylpiperidine-1-sulfonamide NH3->Product Sulfamide->Product IntC N-Chlorosulfonyl Amide CSI->IntC Hydrolysis Hydrolysis (-CO₂) IntC->Hydrolysis Hydrolysis->Product

Comparative synthesis pathways for 4-methylpiperidine-1-sulfonamide.

Comparative Performance Data

To objectively evaluate these alternatives, we compared the protocols based on a standard 10 mmol scale synthesis of 4-methylpiperidine-1-sulfonamide.

ParameterProtocol A: SO₂Cl₂ PathwayProtocol B: Sulfamide TransamidationProtocol C: CSI Pathway
Overall Yield 75 - 85%50 - 60%80 - 90%
Reaction Time 4 - 6 hours (2 steps)18 - 24 hours3 - 4 hours (2 steps)
Purity (Crude) >90%~80%>95%
Scalability Excellent (Industrial standard)Moderate (Ammonia gas evolution)Good (Requires specialized handling)
Safety Profile Moderate (HCl gas generated)High (Mild conditions)Low (CSI is highly toxic/corrosive)

Experimental Protocols: Step-by-Step Methodologies

Protocol A: The Sulfuryl Chloride Method (Recommended for Scalability)

This two-step protocol isolates the highly reactive 4-methylpiperidine-1-sulfonyl chloride intermediate, making it the1[1].

Step 1: Sulfonylation

  • Setup : Charge a dry three-neck round-bottom flask with 4-methylpiperidine (2.0 eq) and anhydrous dichloromethane (DCM). Purge with argon.

  • Temperature Control : Cool the system to -20 °C using a dry ice/acetone bath. Causality: The low temperature suppresses the formation of the bis-substituted sulfamide byproduct.

  • Reagent Addition : Add sulfuryl chloride (1.0 eq) dropwise via an addition funnel, 2[2]. Self-Validation: Monitoring the internal temperature ensures the reaction remains in the mono-substitution kinetic regime; a temperature spike indicates runaway bis-sulfonylation. The second equivalent of the amine acts as a sacrificial base to neutralize the HCl byproduct.

  • Isolation : Warm to 0 °C and stir for 2 hours. Quench with ice water, extract with DCM, and concentrate to yield the sulfonyl chloride intermediate.

Step 2: Amination

  • Reaction : Dissolve the crude 4-methylpiperidine-1-sulfonyl chloride in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Attack : Introduce a saturated solution of ammonia in THF at 0 °C.

  • Purification : Stir at room temperature for 4 hours. Concentrate, wash with cold 1N HCl to remove unreacted amines, and recrystallize from ethanol to afford the pure sulfonamide.

Protocol C: The Chlorosulfonyl Isocyanate (CSI) Method (Recommended for High Purity)

CSI is a versatile but hazardous reagent. This protocol is ideal for rapid library generation where chromatographic purification needs to be minimized.

Step 1: Intermediate Formation

  • Setup : Dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Addition : Add CSI (1.05 eq) dropwise. Causality: Triethylamine acts as an acid scavenger, preventing the protonation of the piperidine nitrogen, which would otherwise stall the nucleophilic attack.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis : After 1 hour, carefully add water dropwise to the reaction mixture at 0 °C. Causality: Water attacks the isocyanate carbon, forming a carbamic acid intermediate that rapidly 3[3].

  • Self-Validation : Wait for gas evolution to cease. The cessation of CO₂ bubbling serves as a reliable, visual stoichiometric indicator that the decarboxylation is complete.

  • Workup : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

For routine drug discovery applications, Protocol A (SO₂Cl₂) remains the most balanced approach, offering excellent scalability and manageable safety risks. Protocol C (CSI) is superior for rapid, high-purity small-scale synthesis but requires stringent safety infrastructure. By understanding the mechanistic causality behind temperature controls and reagent addition rates, researchers can transform these protocols into self-validating, highly reproducible systems.

References

  • El-Gaby, M. S. A., et al. "Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors". PMC.[Link]

  • Wikipedia Contributors. "Chlorosulfonyl isocyanate". Wikipedia.[Link]

Sources

Validation

Head-to-head comparison of different sulfonamide scaffolds

An In-Depth Guide to Sulfonamide Scaffolds: A Head-to-Head Comparison for Drug Discovery Professionals As a cornerstone in medicinal chemistry, the sulfonamide moiety (R-SO₂NH-R') is a uniquely versatile scaffold that ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Sulfonamide Scaffolds: A Head-to-Head Comparison for Drug Discovery Professionals

As a cornerstone in medicinal chemistry, the sulfonamide moiety (R-SO₂NH-R') is a uniquely versatile scaffold that has given rise to a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] Its remarkable ability to engage with diverse biological targets has led to the development of drugs spanning multiple classes, including antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral agents.[1][3][4]

This guide provides a head-to-head comparison of distinct sulfonamide scaffolds, moving beyond a simple catalog of compounds. We will dissect the structural nuances, mechanistic principles, and structure-activity relationships (SAR) that govern their biological effects. By understanding the causality behind their design and performance, researchers and drug development professionals can better leverage this privileged scaffold for future therapeutic innovations.

The Archetype: Primary Aryl Sulfonamides

The simplest scaffold, exemplified by sulfanilamide, consists of a primary sulfonamide (-SO₂NH₂) attached to an aromatic ring, which also bears a para-amino (-NH₂) group. This class laid the foundation for antibacterial chemotherapy.

Chemical Structure and Synthesis

The synthesis is straightforward, typically involving the reaction of a suitably protected aminosulfonyl chloride with ammonia, followed by deprotection. The key structural feature is the p-aminobenzenesulfonamide core.[5]

Mechanism of Action: Competitive Inhibition

Primary aryl sulfonamides function as bacteriostatic agents by mimicking p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This competitive inhibition halts the synthesis of dihydrofolic acid, a precursor required for the production of purines and ultimately, bacterial DNA.[6] Humans are unaffected as they obtain folate from their diet.[6]

PABA_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Endogenous Substrate DHF Dihydrofolic Acid DHPS->DHF DNA Bacterial DNA Synthesis DHF->DNA ... Sulfonamide Sulfonamide Scaffold Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial sulfonamides via competitive inhibition of DHPS.

Structure-Activity Relationship (SAR)

The SAR for this class is well-defined and strict for antibacterial activity:

  • The para-amino group (-NH₂) is essential and must be primary (or a prodrug that is converted to a primary amine in vivo).[8][9]

  • The amino and sulfonamide groups must be in the para position relative to each other.[9]

  • The benzene ring and the sulfonamide sulfur are critical; replacing the benzene ring or modifying the sulfur linkage abolishes activity.[9][10]

The Workhorse: N¹-Heterocyclic Sulfonamides

To overcome the limitations of early sulfa drugs, such as poor solubility and high risk of crystalluria, medicinal chemists began substituting the N¹ amide proton.[8] The introduction of heterocyclic rings at this position proved to be a highly successful strategy, leading to drugs like sulfamethoxazole and sulfadiazine.

Chemical Structure and Synthesis

These scaffolds are synthesized by reacting a p-substituted benzenesulfonyl chloride with a heterocyclic amine.[5][11] The nature of the heterocyclic ring is a key determinant of the drug's properties.

General_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions sulfonyl_chloride Ar-SO₂Cl (Sulfonyl Chloride) base Base (e.g., Pyridine, TEA) in Solvent (e.g., DCM) sulfonyl_chloride->base amine R-NH₂ (Primary/Secondary Amine) amine->base product Ar-SO₂NH-R (Sulfonamide Product) + HCl base->product Nucleophilic Substitution

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Methylpiperidine-1-sulfonamide and Its Analogs

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparative analysis of the spectroscopic properties of 4-methylpiperidine-1-sulfonamide and its structurally related analogs. By examining the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the structural elucidation of this important class of compounds.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into a piperidine scaffold, a common motif in bioactive molecules, presents a rich area for spectroscopic investigation. The subtle yet significant influence of the 4-methyl substituent on the piperidine ring provides an excellent case study for understanding structure-spectra correlations.

The Structural Landscape: 4-Methylpiperidine-1-sulfonamide vs. Its Analogs

The core structure under investigation is 4-methylpiperidine-1-sulfonamide. For a comprehensive comparison, we will analyze its predicted spectroscopic data against experimentally determined data for its parent analog, piperidine-1-sulfonamide, and other relevant substituted analogs.

Structural_Comparison 4-Methylpiperidine-1-sulfonamide 4-Methylpiperidine-1-sulfonamide Piperidine-1-sulfonamide Piperidine-1-sulfonamide 4-Methylpiperidine-1-sulfonamide->Piperidine-1-sulfonamide Removal of 4-methyl group Substituted_Analogs Other Substituted Piperidine-1-sulfonamides 4-Methylpiperidine-1-sulfonamide->Substituted_Analogs Variations in substitution NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent 1H_NMR Acquire ¹H NMR Spectrum Dissolve->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Dissolve->13C_NMR Processing Fourier Transform, Phase Correction, Baseline Correction 1H_NMR->Processing 13C_NMR->Processing Analysis Chemical Shift Analysis, Integration, Coupling Constant Analysis Processing->Analysis Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr.

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the volatility and polarity of the compound.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Conclusion

The spectroscopic analysis of 4-methylpiperidine-1-sulfonamide and its analogs reveals a consistent and predictable set of structural correlations. The presence of the 4-methyl group provides a distinct signature in both ¹H and ¹³C NMR spectra, allowing for its unambiguous identification. The characteristic IR absorption bands of the sulfonamide group and the predictable fragmentation patterns in mass spectrometry further corroborate the structural assignment. This guide provides a foundational understanding for researchers working with this class of compounds, enabling more efficient and accurate structural characterization.

References

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(18), 10427-10431. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-methylpiperidine-1-sulfonamide

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methylpiperidine-1-sulfonamide, a compound that, while invaluable in synthesis, requires meticulous handling due to its potential hazards. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

I. Hazard Assessment and Risk Mitigation

Before beginning any work with 4-methylpiperidine-1-sulfonamide, a thorough understanding of its potential hazards is critical. Based on the hazardous properties of 4-methylpiperidine, the following risks should be anticipated:

  • Flammability: Vapors may be heavier than air and can form explosive mixtures with air.[3] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

  • Corrosivity: The compound is expected to cause severe skin burns and eye damage.[3][5]

  • Toxicity: It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 4-methylpiperidine-1-sulfonamide. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of 4-methylpiperidine-1-sulfonamide is to manage it as a flammable and toxic hazardous waste, ensuring it is collected by a licensed professional waste disposal service.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container for 4-methylpiperidine-1-sulfonamide and any materials contaminated with it.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[2][6]

  • Contaminated Materials: Any items that have come into contact with 4-methylpiperidine-1-sulfonamide, such as pipette tips, absorbent paper, and gloves, must also be disposed of in the designated hazardous waste container.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and are crucial for safe handling and transport.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with flammable organic compounds.

  • Labeling: The container must be clearly and securely labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-methylpiperidine-1-sulfonamide"

    • The approximate quantity of waste

    • The date of accumulation

    • Relevant hazard pictograms (e.g., flammable, corrosive, toxic)

Step 3: Secure Storage

Waste containers must be stored safely and securely while awaiting pickup.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Ignition Source Prevention: Ensure the storage area is free from any sources of ignition.

Step 4: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. Contact them to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Waste Disposal Service: The disposal of 4-methylpiperidine-1-sulfonamide must be handled by a licensed professional waste disposal company.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and disposal date. Retain all documentation provided by the waste disposal contractor.

III. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is vital to mitigate harm.

Spill Management
  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

Exposure Response
  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O₂S[7]
Molecular Weight178.25 g/mol [7]
Boiling Point (Predicted)279.2±7.0 °C[8]
Density (Predicted)1.33±0.1 g/cm3 [8]

V. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-methylpiperidine-1-sulfonamide cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Segregation cluster_Storage Containerization & Storage cluster_Disposal Final Disposal A Wear Full PPE B Handle in Chemical Fume Hood A->B C Collect Waste in Designated Container B->C Waste Generation D Segregate from Incompatible Wastes C->D E Label Container Correctly D->E F Store in Secure, Ventilated Area E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Licensed Waste Disposal H->I J Maintain Disposal Records I->J

Caption: A flowchart illustrating the key stages of the disposal process for 4-methylpiperidine-1-sulfonamide.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure full compliance with all regulatory standards. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

  • Gao, Y., Zhang, L., Zhang, Y., Yang, M., & Ma, W. (2025). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Jubilant Ingrevia. (2024, March 26).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1071416, N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. Retrieved from [Link]

  • PDB-101. (n.d.). Sulfonamide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23).
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine.
  • Thermo Fisher Scientific. (2025, December 22).
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Methylpiperidine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 4-methylpiperidine-1-sulfonamide. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 4-methylpiperidine-1-sulfonamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Hazard Identification and Mitigation
HazardPotential ConsequencesMitigation Measures
Flammability Vapors may form explosive mixtures with air, and can travel to an ignition source and flash back.[1][4]Handle in a well-ventilated area, away from heat, sparks, and open flames.[4][6] Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[1][3][4][6]
Corrosivity Causes severe skin burns and eye damage, potentially leading to permanent injury.[1][7][8]Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[1][3][6]
Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][5][7]Avoid all personal contact, including inhalation of vapors.[4] Handle in a chemical fume hood.
Irritation May cause irritation to the respiratory system.[1]Use in a well-ventilated area or with appropriate respiratory protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 4-methylpiperidine-1-sulfonamide, based on the hazards of structurally similar compounds.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9] A double layer of gloves is recommended.To prevent skin contact and absorption of the toxic and corrosive substance.[10][11]
Body Chemical-resistant lab coat or coveralls.[1][9] A chemical-resistant apron may also be necessary for splash protection.[11]To protect against skin contact and contamination of personal clothing.
Eyes & Face Safety goggles and a face shield.[1][9][11]To provide comprehensive protection against chemical splashes and vapors.[10][11]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially if not handled in a fume hood.[1]To prevent inhalation of harmful vapors.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol provides a systematic approach to handling 4-methylpiperidine-1-sulfonamide, from preparation to disposal.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Dispense Chemical Dispense Chemical Ground Equipment->Dispense Chemical Seal Container Seal Container Dispense Chemical->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Sources

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